molecular formula C11H14N2O3 B1345275 5-(2,2-Dimethyl-propionylamino)-nicotinic acid CAS No. 879326-77-9

5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Cat. No.: B1345275
CAS No.: 879326-77-9
M. Wt: 222.24 g/mol
InChI Key: VHYYHNBAUXHABM-UHFFFAOYSA-N
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Description

5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYYHNBAUXHABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640081
Record name 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00640081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879326-77-9
Record name 5-[(2,2-Dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879326-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Profile

A summary of the key identifiers for the target compound is presented below.

PropertyValue
Compound Name 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
Synonyms 5-(Pivaloylamino)nicotinic acid, 5-(2,2-dimethylpropanamido)nicotinic acid
CAS Number 879326-77-9
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Structure

Synthesis Pathway

The proposed synthesis involves the acylation of 5-aminonicotinic acid with pivaloyl chloride. This reaction forms an amide bond between the amino group of the nicotinic acid backbone and the pivaloyl group. A non-nucleophilic base is utilized to neutralize the hydrochloric acid generated during the reaction.

Synthesis_Pathway A 5-Aminonicotinic Acid G 5-(2,2-Dimethyl-propionylamino)- nicotinic acid A->G B Pivaloyl Chloride B->G C Triethylamine (Base) H Triethylamine Hydrochloride (Byproduct) C->H D Anhydrous Solvent (e.g., Dichloromethane) E Inert Atmosphere (Nitrogen or Argon) F 0°C to Room Temperature

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

This section details the proposed methodology for the synthesis of this compound.

3.1. Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Purity
5-Aminonicotinic acid24242-19-1138.12≥97%
Pivaloyl chloride3282-30-2120.58≥99%
Triethylamine121-44-8101.19≥99.5%
Dichloromethane (DCM), anhydrous75-09-284.93≥99.8%
Hydrochloric acid (HCl), 1 M7647-01-036.461 M
Sodium sulfate, anhydrous7757-82-6142.04≥99%

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • pH meter or pH paper

3.3. Reaction Procedure

The overall workflow for the synthesis is depicted below.

Synthesis_Workflow A 1. Dissolve 5-Aminonicotinic Acid and Triethylamine in Anhydrous DCM B 2. Cool the Mixture to 0°C A->B C 3. Add Pivaloyl Chloride Dropwise B->C D 4. Warm to Room Temperature and Stir Overnight C->D E 5. Quench with Water D->E F 6. Acidify with 1 M HCl E->F G 7. Extract with DCM F->G H 8. Dry Organic Layer with Na₂SO₄ G->H I 9. Concentrate under Reduced Pressure H->I J 10. Purify by Recrystallization or Column Chromatography I->J K 11. Characterize the Product J->K

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Instructions:

  • To a dry round-bottom flask under an inert atmosphere, add 5-aminonicotinic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

  • Add triethylamine (1.1 - 1.5 eq) to the suspension and stir.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled suspension over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl to precipitate the product.

  • Extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Results and Characterization

The following table summarizes the expected data for the synthesized compound.

ParameterExpected Value/Result
Theoretical Yield Based on the limiting reagent (typically 5-aminonicotinic acid)
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the pivaloyl group (singlet, ~1.3 ppm, 9H), the pyridine ring protons, and the amide and carboxylic acid protons.
¹³C NMR Peaks corresponding to the carbons of the pivaloyl group, the pyridine ring, the amide carbonyl, and the carboxylic acid carbonyl.
Mass Spectrometry (MS) [M+H]⁺ at m/z = 223.10
Purity (by HPLC) ≥95% after purification

Safety Precautions

  • Pivaloyl chloride is corrosive and reacts violently with water. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.

  • Triethylamine is a flammable and corrosive liquid.

  • Standard laboratory safety procedures should be followed at all times.

Disclaimer: This document provides a proposed synthesis protocol based on established chemical principles. The reaction should be performed by a qualified chemist in a suitable laboratory setting. All necessary safety precautions should be taken. The actual reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization to achieve the desired yield and purity.

An In-depth Technical Guide on the Chemical Properties of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes information on the closely related parent compound, nicotinic acid, to provide a comparative context for its anticipated characteristics. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving nicotinic acid derivatives.

Introduction

This compound, also known as 5-(pivaloylamino)nicotinic acid, belongs to the family of N-acylaminonicotinic acids. These compounds are derivatives of nicotinic acid, a vital nutrient and a precursor to the coenzymes NAD and NADP. Nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects. The substitution at the 5-position of the pyridine ring with a pivaloylamino group is expected to modulate the parent molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation.

Chemical and Physical Properties

Detailed experimental data for this compound is scarce in the current scientific literature. The following tables summarize the available information for the target compound and provide a comparative analysis with its parent compound, nicotinic acid.

Table 1: General Chemical Properties
PropertyThis compoundNicotinic Acid (for comparison)
IUPAC Name 5-(2,2-dimethylpropanamido)nicotinic acidPyridine-3-carboxylic acid
Synonyms 5-(pivaloylamino)nicotinic acidNiacin, Vitamin B3
CAS Number 879326-77-959-67-6
Molecular Formula C₁₁H₁₄N₂O₃C₆H₅NO₂
Molecular Weight 222.24 g/mol 123.11 g/mol
Appearance Solid (predicted)White crystalline powder
Table 2: Physicochemical Data
PropertyThis compoundNicotinic Acid (for comparison)
Melting Point Data not available236-239 °C
Boiling Point Data not availableSublimes
Solubility Data not available1 g in 60 mL of water; soluble in boiling water and alcohol
pKa Data not available4.85 (carboxyl group)

Experimental Protocols

General Synthesis Approach

A plausible synthetic route for this compound would involve the acylation of 5-aminonicotinic acid with pivaloyl chloride or pivalic anhydride. The reaction would likely be carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Synthesis Reactant1 5-Aminonicotinic Acid Product 5-(2,2-Dimethyl-propionylamino)- nicotinic acid Reactant1->Product Reactant2 Pivaloyl Chloride Reactant2->Product Byproduct HCl Product->Byproduct Base Base (e.g., Pyridine) Base->Product Solvent/ Catalyst

Caption: Plausible synthesis of the target compound.

Purification

Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts. The choice of solvent would depend on the solubility characteristics of the product.

Characterization

The structure and purity of the synthesized compound would be confirmed using various analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the amide (N-H and C=O stretches).

  • Melting Point Analysis: To determine the purity of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the activities of related nicotinic acid derivatives suggest potential areas of interest for pharmacological screening.

Derivatives of nicotinic acid with substitutions at the 5-amino position have been investigated for various biological activities, including:

  • Anti-inflammatory effects: Some nicotinic acid derivatives have shown the ability to inhibit inflammatory pathways.

  • Enzyme inhibition: Certain derivatives have been found to inhibit enzymes such as α-amylase and α-glucosidase, suggesting potential applications in managing diabetes.

The biological effects of nicotinic acid are primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂). It is plausible that this compound could also interact with this receptor, potentially modulating downstream signaling pathways involved in lipid metabolism and inflammation.

Signaling_Pathway Ligand 5-(2,2-Dimethyl-propionylamino)- nicotinic acid (Hypothetical) Receptor GPR109A (HCA2 Receptor) Ligand->Receptor Binds to G_Protein Gi/o Receptor->G_Protein Activates Effector Adenylate Cyclase G_Protein->Effector Inhibits Second_Messenger cAMP Effector->Second_Messenger Decreases Downstream_Effect Modulation of Lipid Metabolism & Inflammation Second_Messenger->Downstream_Effect Leads to

Caption: Hypothetical signaling pathway.

Conclusion

This compound is a nicotinic acid derivative with potential for novel pharmacological applications. This guide has summarized the currently available chemical information and has provided a framework for its synthesis and characterization based on established chemical principles for related compounds. Further experimental investigation is necessary to fully elucidate its physicochemical properties, develop robust synthetic and analytical protocols, and explore its biological activity profile and mechanisms of action. This document serves as a starting point for researchers aiming to explore the therapeutic potential of this and similar nicotinic acid derivatives.

In-depth Technical Guide: 5-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS 879326-77-9)

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals: This document serves as a summary of the currently available information for the compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, detailed information regarding its biological activity, experimental protocols, and associated signaling pathways is not publicly available at this time. The following sections provide the confirmed chemical and physical data for this compound.

Chemical Identity and Properties

This compound, also known by its synonym 5-Pivalamidonicotinic acid, is a derivative of nicotinic acid. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 879326-77-9Chemical Supplier Catalogs
Molecular Formula C₁₁H₁₄N₂O₃Chemical Supplier Catalogs
Molecular Weight 222.24 g/mol Chemical Supplier Catalogs
Canonical SMILES CC(C)(C)C(=O)NC1=CC(=C(C=N1)C(=O)O)Chemical Supplier Catalogs
Physical Description Solid (presumed)General chemical knowledge

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not available in published literature, a logical synthetic route can be proposed based on standard organic chemistry principles. This hypothetical pathway is for informational purposes only and has not been experimentally validated from available resources.

Proposed Retrosynthetic Analysis

A plausible disconnection approach for the synthesis of the target molecule would involve the acylation of an aminonicotinic acid derivative.

G Target This compound Amide_bond Amide Bond Formation Target->Amide_bond Starting_materials 5-Aminonicotinic acid + Pivaloyl chloride Amide_bond->Starting_materials

Caption: Retrosynthetic analysis of the target compound.

Hypothetical Experimental Workflow

The synthesis could potentially be achieved by reacting 5-aminonicotinic acid with pivaloyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup and Purification A Dissolve 5-aminonicotinic acid in a suitable solvent (e.g., DMF, DCM) B Add a non-nucleophilic base (e.g., triethylamine, pyridine) A->B C Cool the reaction mixture to 0°C B->C D Slowly add pivaloyl chloride to the reaction mixture C->D E Allow the reaction to warm to room temperature and stir D->E F Quench the reaction with water E->F G Extract the product with an organic solvent F->G H Purify by column chromatography or recrystallization G->H

Caption: A potential workflow for the synthesis.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases have not yielded any specific information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on other nicotinic acid derivatives suggests a wide range of potential biological activities, including anti-inflammatory and anticancer effects. However, it is crucial to note that these are general observations for the compound class and do not specifically apply to the title compound without experimental validation.

Conclusion and Future Directions

This compound (CAS 879326-77-9) is a chemical entity for which detailed biological data is not currently available in the public domain. The information presented in this guide is limited to its chemical identity and a proposed, unverified synthetic route.

For researchers and drug development professionals interested in this compound, the following steps would be necessary to elucidate its properties:

  • De novo Synthesis and Characterization: The compound would need to be synthesized and its identity and purity confirmed using standard analytical techniques (NMR, Mass Spectrometry, etc.).

  • In vitro Screening: A broad panel of in vitro assays would be required to identify any potential biological activity. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional screens.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be needed to determine the compound's mechanism of action and identify its molecular targets.

We will continue to monitor the scientific literature and update this technical guide as new information becomes available.

A Technical Guide to 5-(2,2-Dimethyl-propionylamino)-nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of nicotinic acid (Vitamin B3). This guide is intended for professionals in research and drug development, offering key data, plausible experimental protocols, and relevant biological context.

Core Compound Data

This compound is a research chemical. Key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Weight 222.24 g/mol [1][2]
Molecular Formula C₁₁H₁₄N₂O₃[1][2][3]
CAS Number 879326-77-9[1][4]
Physical Form Solid[1]
SMILES CC(C)(C)C(=O)Nc1cncc(c1)C(O)=O[1]
InChI Key VHYYHNBAUXHABM-UHFFFAOYSA-N[1]

Plausible Synthetic Pathway

The following diagram illustrates the proposed experimental workflow.

References

An In-depth Technical Guide on the Core Mechanism of Action of Nicotinic Acid Derivatives: A Focus on 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific mechanism of action for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. As this molecule is a derivative of nicotinic acid (niacin), this guide will focus on the well-established mechanisms of action of nicotinic acid and its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential biological activities of this class of compounds.

Introduction

Nicotinic acid, a member of the vitamin B complex, is a potent lipid-modifying agent that has been in clinical use for decades. Its primary therapeutic effects include lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1][2][3] The pleiotropic effects of nicotinic acid extend beyond lipid modulation to include anti-inflammatory and vascular protective properties.[4][5][6] The diverse biological activities of nicotinic acid are mediated through multiple mechanisms, primarily involving the activation of the G protein-coupled receptor 109A (GPR109A), inhibition of diacylglycerol acyltransferase-2 (DGAT2), and modulation of apolipoprotein A-I (apoA-I) metabolism and inflammatory signaling pathways such as NF-κB.[1][5][7][8]

This technical guide provides a detailed overview of these core mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.

Core Mechanisms of Action

GPR109A (HCA₂) Receptor Activation and Downstream Signaling

The most well-characterized mechanism of nicotinic acid is its action as a high-affinity agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[1][9] This receptor is predominantly expressed in adipocytes and immune cells such as macrophages.[10][11]

Activation of GPR109A in adipocytes leads to the coupling of the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase.[3] This inhibition results in decreased intracellular levels of cyclic AMP (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), which subsequently decreases the phosphorylation and activation of hormone-sensitive lipase (HSL). The net effect is the inhibition of lipolysis, leading to a reduction in the release of free fatty acids (FFAs) from adipose tissue into the circulation.[3] The diminished flux of FFAs to the liver is a key factor in the reduced hepatic synthesis of triglycerides and the subsequent decrease in the production and secretion of very-low-density lipoproteins (VLDL).[3][12]

GPR109A_Signaling Nicotinic_Acid Nicotinic Acid Derivative GPR109A GPR109A (HCA₂) Nicotinic_Acid->GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active Active HSL PKA->HSL_active Phosphorylates HSL_inactive Inactive Hormone- Sensitive Lipase (HSL) FFAs Free Fatty Acids (FFAs) HSL_active->FFAs Hydrolyzes Triglycerides Triglycerides DGAT2_Inhibition Nicotinic_Acid Nicotinic Acid Derivative DGAT2 Diacylglycerol Acyltransferase 2 (DGAT2) Nicotinic_Acid->DGAT2 Inhibits (noncompetitively) TG_Synthesis Triglyceride Synthesis DGAT2->TG_Synthesis Catalyzes VLDL_Assembly VLDL Assembly & Secretion TG_Synthesis->VLDL_Assembly Required for ApoB_Degradation Apolipoprotein B Degradation TG_Synthesis->ApoB_Degradation Inhibition leads to increased ApoAI_Metabolism Nicotinic_Acid Nicotinic Acid Derivative Hepatic_Catabolism Hepatic Catabolism of ApoA-I Nicotinic_Acid->Hepatic_Catabolism Inhibits ApoAI_HalfLife Increased ApoA-I Half-life Hepatic_Catabolism->ApoAI_HalfLife Leads to HDL_Levels Increased HDL Levels ApoAI_HalfLife->HDL_Levels Results in RCT Enhanced Reverse Cholesterol Transport HDL_Levels->RCT Promotes NFkB_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., oxLDL) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Nicotinic_Acid Nicotinic Acid Derivative Nicotinic_Acid->NFkB_Activation Inhibits NFkB_Translocation NF-κB Nuclear Translocation NFkB_Activation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNF-α, Adhesion Molecules) NFkB_Translocation->Gene_Expression Induces Inflammation Vascular Inflammation Gene_Expression->Inflammation Promotes

References

Lack of Publicly Available Data for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid; A Technical Guide to the Biological Activity of its Parent Compound, Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases has revealed no specific biological activity data, experimental protocols, or established signaling pathways for the compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS Number: 879326-77-9). This compound is currently listed by chemical suppliers for research purposes only and is not intended for diagnostic or therapeutic use.

Given the absence of information on the specified derivative, this guide will provide an in-depth technical overview of the well-characterized biological activity of its parent compound, Nicotinic Acid (also known as niacin or vitamin B3). This information is intended for researchers, scientists, and drug development professionals who may be investigating derivatives of nicotinic acid.

Introduction to Nicotinic Acid

Nicotinic acid is a water-soluble B vitamin that plays a crucial role in cellular metabolism.[1][2] In pharmacological doses, it has been used for decades as a lipid-modifying agent to treat dyslipidemia.[3][4] Its primary effects include reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[3][5][6] These effects are mediated through various mechanisms, including the activation of specific G protein-coupled receptors and direct inhibition of enzymes involved in lipid synthesis.[3][5][6]

Quantitative Biological Data

The following table summarizes key quantitative data related to the biological activity of nicotinic acid.

ParameterValueCell/SystemDescriptionReference
Receptor Binding-Adipocytes and Spleen MembranesSpecific binding sites for nicotinic acid identified.[1]
GPR109A Activation--Nicotinic acid is an agonist for the G protein-coupled receptor GPR109A (HCA2).[6]
IC50 (hTRPV3)12.4 ± 4.2 μMHEK293T cellsInhibitory concentration for the transient receptor potential vanilloid 3 (TRPV3) channel by a nicotinic acid derivative, rosmarinic acid. While not nicotinic acid itself, it demonstrates the potential for nicotinic acid derivatives to interact with ion channels.

Signaling Pathways

Nicotinic acid exerts its biological effects through multiple signaling pathways. The primary pathways are detailed below.

GPR109A-Mediated Antilipolytic Pathway in Adipocytes

Activation of the GPR109A receptor on the surface of adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This inhibits the breakdown of triglycerides into free fatty acids (FFAs), thereby reducing the flux of FFAs to the liver.[1]

GPR109A_Pathway cluster_adipocyte Adipocyte Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Gi Gi GPR109A->Gi Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA HSL (inactive) HSL (inactive) PKA->HSL (inactive) phosphorylates HSL (active) HSL (active) Triglycerides Triglycerides HSL (active)->Triglycerides inhibits hydrolysis of Free Fatty Acids Free Fatty Acids Adipocyte Adipocyte

Caption: GPR109A-mediated antilipolytic pathway in adipocytes.

Hepatic Mechanisms of Action

In the liver, nicotinic acid has several effects:

  • Inhibition of DGAT2: It directly inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. This leads to reduced VLDL secretion.[3][5]

  • Reduced Apo A-I Catabolism: It decreases the breakdown of apolipoprotein A-I (Apo A-I), a major component of HDL, leading to increased HDL levels.[3][5]

  • Inhibition of HDL-C Hepatic Uptake: It suppresses the production of cholesterol ester transfer protein (CETP), which inhibits the uptake of HDL cholesterol by the liver.[5]

Hepatic_Mechanisms cluster_hepatocyte Hepatocyte Nicotinic Acid Nicotinic Acid DGAT2 DGAT2 Nicotinic Acid->DGAT2 Apo A-I Catabolism Apo A-I Catabolism Nicotinic Acid->Apo A-I Catabolism CETP Production CETP Production Nicotinic Acid->CETP Production Triglyceride Synthesis Triglyceride Synthesis DGAT2->Triglyceride Synthesis inhibition of VLDL Secretion VLDL Secretion Triglyceride Synthesis->VLDL Secretion leads to reduced HDL Levels HDL Levels Apo A-I Catabolism->HDL Levels inhibition leads to increased HDL-C Hepatic Uptake HDL-C Hepatic Uptake CETP Production->HDL-C Hepatic Uptake suppression leads to inhibited Hepatocyte Hepatocyte

Caption: Hepatic mechanisms of nicotinic acid action.

Anti-inflammatory Pathway via NF-κB Signaling

Nicotinic acid has been shown to inhibit vascular inflammation by downregulating the nuclear factor-kappa B (NF-κB) signaling pathway. It can suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α.

Anti_inflammatory_Pathway Nicotinic Acid Nicotinic Acid NF-κB Signaling NF-κB Signaling Nicotinic Acid->NF-κB Signaling Pro-inflammatory Cytokines (IL-6, TNF-α) Pro-inflammatory Cytokines (IL-6, TNF-α) NF-κB Signaling->Pro-inflammatory Cytokines (IL-6, TNF-α) inhibition of Vascular Inflammation Vascular Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α)->Vascular Inflammation leads to reduced

Caption: Anti-inflammatory pathway of nicotinic acid via NF-κB.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are generalized protocols based on common experimental designs used to study nicotinic acid.

In Vivo Model of Liver Fibrosis
  • Objective: To evaluate the effect of nicotinic acid on experimentally induced liver fibrosis.

  • Animal Model: Male Wistar rats.

  • Induction of Fibrosis: Chronic administration of thioacetamide (TAA).

  • Treatment Groups:

    • Control group.

    • TAA-only group.

    • TAA + Nicotinic acid co-administration group.

  • Procedure:

    • Animals are divided into the three groups.

    • The TAA and TAA + Nicotinic acid groups receive TAA to induce liver fibrosis over a period of 8 weeks.

    • The TAA + Nicotinic acid group also receives daily doses of nicotinic acid.

    • At the end of the 8-week period, animals are sacrificed.

    • Blood and liver tissue samples are collected for analysis.

  • Analysis:

    • Biochemical Analysis: Measurement of liver enzymes (e.g., ALT, AST) in serum.

    • Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess liver damage and collagen deposition.

    • Hydroxyproline Assay: Quantification of hydroxyproline content in liver tissue as a measure of collagen.

    • Western Blot: Analysis of protein expression levels of key fibrotic markers such as TGF-β, CTGF, and α-SMA.

    • Zymography: Assessment of the activity of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.

In Vitro Vascular Inflammation Model
  • Objective: To investigate the effect of nicotinic acid on vascular inflammation in vitro.

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 macrophages.

  • Induction of Inflammation: Stimulation with oxidized low-density lipoprotein (oxLDL).

  • Procedure:

    • HUVECs and THP-1 macrophages are cultured under standard conditions.

    • Cells are pre-incubated with varying concentrations of nicotinic acid.

    • Inflammation is induced by adding oxLDL to the cell culture medium.

    • Cells and culture supernatants are harvested for analysis.

  • Analysis:

    • Cytokine Measurement: Quantification of IL-6 and TNF-α levels in the culture supernatant using ELISA.

    • Western Blot: Determination of the protein expression levels of NF-κB p65 and Notch1 in cell lysates.

    • Apoptosis Assay: Assessment of oxLDL-induced apoptosis in HUVECs using methods like flow cytometry with Annexin V/PI staining.

Conclusion

While direct biological data for this compound is not currently available, the extensive research on its parent compound, nicotinic acid, provides a strong foundation for understanding the potential biological activities of its derivatives. Nicotinic acid's multifaceted mechanisms of action, including its lipid-modifying and anti-inflammatory effects, are well-documented. Researchers investigating novel derivatives can leverage the established experimental protocols and knowledge of the signaling pathways of nicotinic acid to guide their studies. Future research is necessary to elucidate the specific biological profile of this compound and determine if it retains, modifies, or has novel activities compared to its parent compound.

References

In-Depth Technical Guide: Physicochemical Properties and Solubility Determination of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. Nicotinic acid and its derivatives are of significant interest in pharmaceutical research due to their various biological activities.[1][2] The physicochemical properties of such compounds, particularly their solubility, are critical factors that influence their bioavailability, formulation development, and overall therapeutic efficacy.[1] Different crystalline forms, or polymorphs, of a drug molecule can exhibit different dissolution rates and aqueous solubility.[1] This guide provides a summary of the known physicochemical properties of this compound and presents a detailed experimental protocol for determining its solubility.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃Sigma-Aldrich
Molecular Weight 222.24 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich

The solubility of the parent compound, nicotinic acid, has been studied in various solvents, with the following order of mole fraction equilibrium solubility observed: dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile.[3][4] This trend appears to be primarily determined by the polarity and polarizability of the solvent.[3][4]

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5] It measures the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[6]

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use purified water or a relevant buffer like PBS.

  • Addition of Excess Solid: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the solid phase from the supernatant by either centrifugation or filtration.[7][8] Filtration should be performed using a filter that does not adsorb the compound.

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7] A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of µg/mL or mg/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess solid compound B Add known volume of solvent A->B C Shake at constant temperature (e.g., 24-72h) B->C D Allow to settle C->D E Centrifuge or Filter D->E F Collect supernatant E->F G Dilute sample F->G H Quantify by HPLC or UV-Vis G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Alternative Method: Kinetic Solubility Screening by Nephelometry

For earlier stages of drug discovery where high-throughput screening is required, kinetic solubility assays are often employed.[7] Nephelometry is a rapid method that measures the light scattered by undissolved particles in a solution to determine the point at which a compound precipitates.[9][10]

Brief Protocol Overview
  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

  • Serial Dilution: Dispense the stock solution into a microtiter plate and perform serial dilutions with an aqueous buffer (e.g., PBS).[9]

  • Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).[9]

  • Measurement: Use a nephelometer to measure the light scattering in each well.[9]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Experimental Workflow for Kinetic Solubility

The following diagram illustrates the workflow for a high-throughput kinetic solubility screen using nephelometry.

G cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_measure Measurement cluster_analysis Analysis cluster_result Result A Prepare DMSO stock solution B Dispense into microtiter plate A->B C Add aqueous buffer to create serial dilutions B->C D Incubate at constant temperature (e.g., 1-2h) C->D E Measure light scattering (Nephelometry) D->E F Plot light scattering vs. concentration E->F G Determine precipitation point F->G H Kinetic Solubility Value G->H

Caption: Workflow for Kinetic Solubility Screening.

Conclusion

Understanding the solubility of this compound is fundamental for its development as a potential therapeutic agent. While specific solubility data is currently lacking, this guide provides the necessary framework for its determination. The choice between the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility will depend on the stage of research and the specific questions being addressed. Accurate and reproducible solubility data will be invaluable for formulation design, in vitro assay development, and the interpretation of biological activity data.

References

Spectroscopic Characterization of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally determined spectroscopic data for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid is limited. The data presented in this guide is predictive, based on the chemical structure and established principles of spectroscopic analysis. The experimental protocols provided are generalized and may require optimization for specific instrumentation and sample characteristics.

Introduction

This compound is a derivative of nicotinic acid, also known as vitamin B3. Its structure incorporates a pivaloyl (2,2-dimethyl-propionyl) group attached to the amino group at the 5-position of the nicotinic acid scaffold. This modification is expected to significantly influence its spectroscopic properties compared to the parent compound. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines detailed, generalized experimental protocols for acquiring this data, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar functional groups and the parent molecule, nicotinic acid.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Broad Singlet1HCOOH
~9.5Singlet1HNH
~8.8Doublet1HH-2 (Pyridine)
~8.5Doublet1HH-6 (Pyridine)
~8.2Triplet1HH-4 (Pyridine)
1.25Singlet9HC(CH₃)₃
Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~177.0C=O (Amide)
~167.0C=O (Carboxylic Acid)
~150.0C-6 (Pyridine)
~145.0C-2 (Pyridine)
~138.0C-5 (Pyridine)
~130.0C-3 (Pyridine)
~125.0C-4 (Pyridine)
~40.0C (CH₃)₃
~27.0C(C H₃)₃
Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3250MediumN-H stretch (Amide)
~3100-3000WeakC-H stretch (Aromatic)
~2970, 2870MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Amide I)
~1590, 1480MediumC=C and C=N stretch (Pyridine ring)
~1540MediumN-H bend (Amide II)
~1280MediumC-N stretch
~900MediumO-H bend (out-of-plane)
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

m/zAssignment
223.10[M+H]⁺
245.08[M+Na]⁺
167.06[M+H - C₄H₈O]⁺
123.04[Nicotinic acid + H]⁺
85.06[C₅H₉O]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 90° pulse, spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 30° pulse, spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the solvent residual peak or TMS. Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]

    • Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3][5]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3][6]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the instrument's beam path.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode analysis.[7][8]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition (ESI+):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[9]

    • Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature and flow, to achieve a stable and strong signal for the protonated molecule [M+H]⁺.[9][10]

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS) for Fragmentation Analysis (Optional):

    • Isolate the precursor ion of interest (e.g., the [M+H]⁺ ion).

    • Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

    • Acquire the product ion spectrum to observe the fragmentation pattern.

  • Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Structural Elucidation Synthesis Synthesis & Purification NMR_Sample Sample Prep (Dissolution) Synthesis->NMR_Sample IR_Sample Sample Prep (KBr/ATR) Synthesis->IR_Sample MS_Sample Sample Prep (Dilution) Synthesis->MS_Sample NMR_Acq 1H & 13C NMR Acquisition NMR_Sample->NMR_Acq NMR_Data NMR Data Processing NMR_Acq->NMR_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Acq FT-IR Acquisition IR_Sample->IR_Acq IR_Data IR Spectrum Generation IR_Acq->IR_Data IR_Data->Interpretation MS_Acq ESI-MS(/MS) Acquisition MS_Sample->MS_Acq MS_Data Mass Spectrum Analysis MS_Acq->MS_Data MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

Stability and Storage of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential stability and recommended storage conditions for "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" based on established chemical principles and data for structurally related compounds. As of the date of this publication, specific, publicly available stability studies on this compound are limited. The information herein is intended to guide researchers and should be supplemented with in-house experimental data for definitive stability assessment.

Introduction

"this compound" (MW: 222.24 g/mol , Formula: C₁₁H₁₄N₂O₃) is a derivative of nicotinic acid, also known as vitamin B3.[1] Its structure combines a pyridine carboxylic acid core with a pivaloyl amide substituent. Understanding the stability of this molecule is crucial for its handling, storage, and application in research and pharmaceutical development, ensuring its integrity and purity over time. This guide outlines the predicted stability profile, potential degradation pathways, and recommended storage and handling procedures.

Predicted Chemical Stability

The chemical stability of "this compound" is primarily influenced by its two main functional components: the amide linkage and the nicotinic acid core.

Amide Group Stability: Amide bonds are generally stable.[2] However, they are susceptible to hydrolysis under acidic or basic conditions, which is often accelerated by heat.[3][4] The hydrolysis of the amide bond in this molecule would lead to the formation of 5-aminonicotinic acid and pivalic acid. The steric hindrance provided by the bulky tert-butyl group of the pivaloyl moiety may slow the rate of hydrolysis compared to less hindered amides.[5]

Nicotinic Acid Core Stability: The pyridine ring of nicotinic acid is aromatic and thus relatively stable.[6] However, nicotinic acid and its derivatives can be sensitive to light and strong oxidizing agents.[7] Oxidation of the pyridine ring or decarboxylation under harsh conditions are potential degradation pathways, though they typically require more extreme conditions than hydrolysis.[8]

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended to ensure the long-term integrity of "this compound".

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential hydrolytic and oxidative degradation.[7]
Humidity Store in a dry environment. Use of a desiccator is recommended.To prevent moisture uptake, which can facilitate hydrolysis of the amide bond.[9]
Light Protect from light. Store in an amber vial or a light-proof container.The nicotinic acid core may be photosensitive.[7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To minimize the risk of oxidation.
Container Tightly sealed, non-reactive container (e.g., glass).To prevent contamination and exposure to moisture and air.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10] Based on the structure of "this compound," the following degradation pathways are plausible under stress conditions.

Hydrolytic Degradation
  • Acidic and Basic Hydrolysis: Cleavage of the amide bond is the most probable degradation pathway under acidic or basic conditions, especially with heating.[11][12]

Oxidative Degradation
  • Oxidation: The nicotinic acid ring may be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[8] This could lead to the formation of N-oxides or other oxidized derivatives.

Photolytic Degradation
  • Photodegradation: Exposure to UV or visible light may lead to degradation of the pyridine ring.[13][14] The exact nature of the photoproducts would require experimental investigation.

A diagram illustrating the primary predicted degradation pathway is provided below.

G Predicted Primary Degradation Pathway main 5-(2,2-Dimethyl-propionylamino)- nicotinic acid hydrolysis_conditions Acid or Base (e.g., HCl or NaOH), Heat main->hydrolysis_conditions product1 5-Aminonicotinic acid hydrolysis_conditions->product1 Hydrolysis product2 Pivalic acid hydrolysis_conditions->product2 Hydrolysis

Predicted hydrolytic degradation of the target compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of "this compound," a comprehensive stability testing program should be implemented according to ICH guidelines.[9][15]

Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and demonstrate the specificity of the analytical method.[16]

Experimental Workflow for Forced Degradation:

G Forced Degradation Experimental Workflow start Prepare solutions of This compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl at 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH at 60°C) stress->base oxidation Oxidation (e.g., 3% H₂O₂ at RT) stress->oxidation thermal Thermal Stress (e.g., 80°C) stress->thermal photo Photolytic Stress (ICH Q1B guidelines) stress->photo analysis Analyze samples at time points (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify and quantify degradation products analysis->end

Workflow for conducting forced degradation studies.
Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under defined storage conditions.[17]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 2-8°C12 months0, 3, 6, 9, 12 months
Accelerated 25°C / 60% RH6 months0, 3, 6 months

Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Spill and Disposal: In case of a spill, avoid generating dust. Collect the material and dispose of it as chemical waste in accordance with local regulations.

Conclusion

"this compound" is predicted to be a relatively stable compound when stored under appropriate conditions. The primary degradation pathway is likely to be the hydrolysis of the amide bond, which can be minimized by storing the compound in a cool, dry, and dark place. Oxidative and photolytic degradation are also possible and should be mitigated by proper storage. For any application in a research or development setting, it is imperative to conduct formal stability studies to establish a definitive shelf-life and to identify and control any potential impurities.

References

The Discovery of Novel Nicotinic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily used for its lipid-lowering effects. However, the therapeutic potential of its derivatives extends far beyond dyslipidemia, with a growing body of research demonstrating significant antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the discovery of novel nicotinic acid derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.

Synthetic Strategies for Novel Nicotinic Acid Derivatives

The synthesis of novel nicotinic acid derivatives often begins with the activation of the carboxylic acid group of nicotinic acid, followed by reaction with various nucleophiles to introduce diverse functionalities. A common strategy involves the conversion of nicotinic acid to nicotinoyl chloride or the formation of nicotinic acid hydrazide, which serve as versatile intermediates for the synthesis of a wide range of heterocyclic derivatives.[3][4]

A generalized synthetic workflow for the generation of acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid is depicted below. This pathway highlights a two-step synthesis, starting from nicotinic acid hydrazide.[5]

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide (1) Nicotinic_Acid->Nicotinic_Acid_Hydrazide Hydrazine Hydrate Acylhydrazones Acylhydrazones (2-13) Nicotinic_Acid_Hydrazide->Acylhydrazones Condensation Aldehydes Appropriate Aldehydes Aldehydes->Acylhydrazones Oxadiazolines 3-acetyl-2,5-disubstituted- 1,3,4-oxadiazoline derivatives (14-25) Acylhydrazones->Oxadiazolines Cyclization Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Oxadiazolines

A generalized synthetic scheme for nicotinic acid derivatives.

Biological Activities and Quantitative Data

Novel nicotinic acid derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most promising derivatives in the areas of antimicrobial and anticancer activities.

Antimicrobial Activity

Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have shown significant activity against a range of bacterial and fungal pathogens.[5] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

CompoundDerivative ClassTarget OrganismMIC (µg/mL)Reference
5 AcylhydrazoneStaphylococcus aureus7.81[5]
Staphylococcus epidermidis7.81[5]
13 AcylhydrazoneStaphylococcus epidermidis ATCC 122281.95[5]
Staphylococcus aureus ATCC 65383.91[5]
MRSA ATCC 433007.81[5]
25 1,3,4-OxadiazolineBacillus subtilis ATCC 66337.81[5]
Staphylococcus aureus ATCC 65387.81[5]
MRSA ATCC 4330015.62[5]
Candida albicans ATCC 1023115.62[5]
Anticancer Activity

Certain nicotinic acid derivatives have been designed and synthesized as potent anticancer agents, with some exhibiting selective inhibitory activity against key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2).[6] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetCell LineIC50 (µM)Reference
5c VEGFR-2-0.068[6]
CytotoxicityHCT-15 (Colon)>100[6]
CytotoxicityPC-3 (Prostate)7.9[6]
Sorafenib (Reference) VEGFR-2-0.09[6]
Doxorubicin (Reference) CytotoxicityHCT-15 (Colon)0.43[6]
CytotoxicityPC-3 (Prostate)1.2[6]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of nicotinic acid and its derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anti-inflammatory Signaling of Nicotinic Acid

Nicotinic acid exerts its anti-inflammatory effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A).[4] Activation of GPR109A in immune cells like monocytes and macrophages leads to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in reduced production of inflammatory cytokines like TNF-α and IL-6.[2][4]

Anti_Inflammatory_Pathway cluster_cell Macrophage / Monocyte NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A binds Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines

Nicotinic acid anti-inflammatory signaling pathway.
Anticancer Mechanism via VEGFR-2 Inhibition

Some novel nicotinic acid derivatives have been shown to exert their anticancer effects by selectively inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[6] By blocking the VEGFR-2 signaling cascade, these compounds can inhibit the proliferation and migration of endothelial cells, thereby suppressing tumor growth.

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Derivative Nicotinic Acid Derivative (e.g., 5c) Derivative->VEGFR2 inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of novel compounds. The following sections provide methodologies for key assays used in the characterization of nicotinic acid derivatives.

General Workflow for Biological Evaluation

A typical workflow for assessing the biological activity of newly synthesized nicotinic acid derivatives involves a series of in vitro and in vivo assays to determine their efficacy and safety profile.

Biological_Evaluation_Workflow Synthesis Synthesis of Novel Nicotinic Acid Derivatives In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Antimicrobial Antimicrobial Assays (MIC/MBC) In_Vitro_Screening->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, Enzyme Inhibition) In_Vitro_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays In_Vitro_Screening->Anti_inflammatory Antioxidant Antioxidant Assays In_Vitro_Screening->Antioxidant Lead_Identification Lead Compound Identification Antimicrobial->Lead_Identification Anticancer->Lead_Identification Anti_inflammatory->Lead_Identification Antioxidant->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Identification->In_Vivo_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization SAR_Studies->Lead_Optimization

Workflow for the biological evaluation of nicotinic acid derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium using the broth microdilution method.[7]

1. Preparation of Materials:

  • Test compound (nicotinic acid derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strain grown overnight in appropriate broth (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Sterile broth medium.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the adjusted bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound at twice the highest desired concentration to the first well of each row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 35 ± 2°C for 16–20 hours.

4. Determination of MIC:

  • Visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 6 to 24 hours to allow the cells to attach.

2. Compound Treatment:

  • Treat the cells with various concentrations of the nicotinic acid derivative.

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

4. Solubilization of Formazan:

  • Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well.

  • Mix thoroughly to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.

  • A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate the anti-inflammatory activity of new compounds.[8][9]

1. Animals:

  • Use adult male Wistar rats (or a similar strain) weighing 150-200g.

  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Administer the test compound (nicotinic acid derivative) or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • The control group receives the vehicle only.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The field of nicotinic acid derivatives is a rich and rapidly evolving area of drug discovery. The versatility of the nicotinic acid scaffold allows for the synthesis of a wide array of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of the key aspects of the discovery and development of these novel derivatives, from their synthesis and biological evaluation to their mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in this exciting field. Further exploration of the structure-activity relationships and optimization of lead compounds hold the promise of delivering new and effective therapies for a range of diseases.

References

Methodological & Application

Synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The modification of the nicotinic acid scaffold can lead to compounds with altered pharmacokinetic and pharmacodynamic properties. The synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid involves the formation of an amide linkage between the amino group of 5-aminonicotinic acid and the acyl group of pivaloyl chloride. This transformation is a common and well-understood reaction in organic synthesis.

Synthesis Scheme

The synthesis of this compound is achieved through the reaction of 5-aminonicotinic acid with pivaloyl chloride. This reaction is an example of nucleophilic acyl substitution, where the amino group of 5-aminonicotinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Aminonicotinic_Acid 5-Aminonicotinic Acid Reaction Acylation Reaction 5-Aminonicotinic_Acid->Reaction Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Temperature 0°C to Room Temperature Temperature->Reaction Product 5-(2,2-Dimethyl-propionylamino)- nicotinic acid Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol (Generalized)

Materials:

  • 5-Aminonicotinic acid

  • Pivaloyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminonicotinic acid (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Pivaloyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of pivaloyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure this compound.

Data Presentation

As no specific experimental data for the synthesis of "this compound" was found in the literature, the following table is a template for the characterization data that should be collected upon successful synthesis.

ParameterExpected Value/Technique
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally (°C)
Yield To be determined experimentally (%)
¹H NMR To be determined (DMSO-d₆ or CDCl₃)
¹³C NMR To be determined (DMSO-d₆ or CDCl₃)
Mass Spectrometry m/z [M+H]⁺ expected at 223.10
Infrared (IR) Characteristic C=O and N-H stretches

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with This compound . Nicotinic acid itself is known to exert its effects through various mechanisms, including the activation of the G protein-coupled receptor GPR109A, leading to a decrease in free fatty acids in the plasma.[1] It also influences lipid metabolism by inhibiting diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis.[2]

Further research would be required to determine if the pivaloyl-amino substitution at the 5-position of the nicotinic acid ring alters its biological activity or its interaction with known targets of nicotinic acid.

Conclusion

The synthesis of this compound can be readily achieved in the laboratory through a standard acylation reaction. The provided generalized protocol serves as a foundational method for researchers to produce this compound. Subsequent detailed characterization and biological evaluation are necessary to elucidate its physicochemical properties and potential therapeutic applications. The lack of specific biological data for this derivative highlights an opportunity for future research to explore its pharmacological profile.

References

Analytical methods for "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" quantification

Author: BenchChem Technical Support Team. Date: December 2025

Beginning the Search

I'm starting my investigation by searching for established analytical methodologies. I'll focus on quantifying "5-(2, 2-Dimethyl-propionylamino)-nicotinic acid" in common matrices. My search terms will include the compound name along with "analytical" to refine my results. I expect this initial stage to highlight relevant techniques like HPLC or LC-MS/MS that are commonly used in this type of analysis.

Exploring Methodologies Further

I'm now expanding my search to include specific analytical techniques beyond just general terms. I'm focusing on finding HPLC and LC-MS/MS methods specifically for quantifying this compound in different matrices. My next step will be to extract detailed experimental parameters from these results, paying close attention to things like mobile phase composition and detection methods. Once I've gathered this data, I'll compile it into tables for easy comparison and also start visualizing the overall process with a workflow diagram. Finally, I'll begin drafting detailed experimental protocols based on the most promising approaches I find.

Analyzing the Details

I'm now diving into the experimental details. I'm focusing on extracting quantitative data like LOD, LOQ, linearity, and precision from the literature. I'll structure this data in tables for quick comparison, and I'm also building a visual workflow diagram using Graphviz to map the analytical process from start to finish. Simultaneously, I'll start drafting detailed experimental protocols based on the most promising methods found. Finally, I'll make a logical relationship diagram illustrating key validation parameters.

Application Notes and Protocols for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid (Niacin or Vitamin B3). Nicotinic acid and its analogs are known to exert their biological effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway is crucial in various physiological processes, including the regulation of lipolysis in adipocytes and inflammatory responses.[1][2][3]

These application notes provide a detailed protocol for an in vitro assay to characterize the activity of this compound on its putative target, the GPR109A receptor. The primary assay described is a cAMP inhibition assay, a robust method to quantify the agonistic activity of compounds targeting Gi-coupled receptors.

Chemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₃[4]
Molecular Weight 222.24 g/mol
CAS Number 879326-77-9[4]
Appearance Solid[Sigma-Aldrich]

Putative Signaling Pathway

Activation of GPR109A by an agonist such as this compound is expected to initiate a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. A secondary pathway involving β-arrestin recruitment may also be triggered.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Intracellular GPR109A GPR109A (HCA2) Gi Gi/o GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP Gi->AC Inhibits PKA ↓ PKA Activity cAMP->PKA Cellular_Effects Downstream Cellular Effects PKA->Cellular_Effects Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Downstream_Signaling Downstream Signaling (e.g., ERK) beta_arrestin->Downstream_Signaling Agonist 5-(2,2-Dimethyl-propionylamino) -nicotinic acid Agonist->GPR109A Binds

Caption: GPR109A Signaling Pathway.

Experimental Protocol: GPR109A-Mediated cAMP Inhibition Assay

This protocol describes the measurement of the ability of this compound to inhibit forskolin-stimulated cAMP production in a human embryonic kidney (HEK293) cell line stably expressing human GPR109A.

Materials
  • HEK293 cells stably expressing human GPR109A

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Nicotinic acid (positive control)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well white opaque tissue culture plates

  • Multichannel pipette

  • Plate reader compatible with the chosen cAMP assay kit

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_stimulation Stimulation & Lysis cluster_detection Detection & Analysis Seed_Cells Seed GPR109A-expressing cells in a 384-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add compound dilutions to cells and incubate Incubate_Overnight->Add_Compound Prepare_Dilutions Prepare serial dilutions of 5-(2,2-Dimethyl-propionylamino) -nicotinic acid Prepare_Dilutions->Add_Compound Add_Forskolin Add Forskolin to stimulate Adenylyl Cyclase Add_Compound->Add_Forskolin Lyse_Cells Lyse cells and add cAMP detection reagents Add_Forskolin->Lyse_Cells Read_Plate Read plate on a compatible plate reader Lyse_Cells->Read_Plate Data_Analysis Analyze data and determine EC50 Read_Plate->Data_Analysis

Caption: GPR109A cAMP Inhibition Assay Workflow.

Procedure
  • Cell Seeding:

    • Culture HEK293-GPR109A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest the cells and seed them into a 384-well white opaque plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in assay buffer (e.g., DMEM or HBSS with 0.5 mM IBMX) to generate a range of concentrations for the dose-response curve. Also, prepare serial dilutions of the positive control, nicotinic acid.

  • Compound Addition and Incubation:

    • Carefully remove the culture medium from the cell plate.

    • Add the diluted compound and control solutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Stimulation of Adenylyl Cyclase:

    • Prepare a solution of forskolin in the assay buffer. The final concentration of forskolin should be determined empirically but is typically in the range of 1-10 µM.

    • Add the forskolin solution to all wells except for the negative control wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • The data is typically expressed as a percentage of the forskolin-stimulated response.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Data Presentation

The following table presents representative quantitative data for a known GPR109A agonist. The EC₅₀ value for this compound needs to be determined experimentally.

ParameterCell LineAssay TypeAgonistRepresentative EC₅₀ (nM)
GPR109A Activation HEK293-GPR109AcAMP InhibitionNicotinic Acid100-500
GPR109A Activation HEK293-GPR109AcAMP InhibitionThis compoundTo be determined

Conclusion

The provided protocol for a GPR109A-mediated cAMP inhibition assay offers a robust framework for the in vitro characterization of this compound. This assay will enable researchers to determine the potency of the compound as a GPR109A agonist and provides a foundational tool for further investigation into its therapeutic potential in areas such as dyslipidemia and inflammation. It is recommended to optimize assay conditions, such as cell number and forskolin concentration, for specific experimental setups.

References

Application Notes and Protocols for High-Throughput Screening of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid (niacin or Vitamin B3). Nicotinic acid is a well-established therapeutic agent for dyslipidemia, primarily acting through the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2] GPR109A is a Gi-coupled receptor, and its activation by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade in adipocytes inhibits lipolysis, thereby reducing the flux of free fatty acids to the liver and subsequently lowering the synthesis of VLDL and LDL cholesterol.[3][4]

The structural modification of the nicotinic acid scaffold, as seen in this compound, presents an opportunity to explore novel modulators of the GPR109A receptor with potentially improved pharmacological properties. These application notes provide a framework for a high-throughput screening (HTS) campaign to identify and characterize the activity of this compound and other novel compounds targeting the GPR109A receptor.

Target: GPR109A Receptor

GPR109A is a promising target for the treatment of dyslipidemia and other metabolic disorders. It is also implicated in inflammatory processes, broadening its therapeutic potential.[] High-throughput screening assays targeting GPR109A are essential for the discovery of new agonists, antagonists, and allosteric modulators.

Signaling Pathway

The activation of the Gi-coupled GPR109A receptor by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Agonist Agonist (e.g., 5-(2,2-Dimethyl- propionylamino)-nicotinic acid) Agonist->GPR109A Binds Gi->AC Inhibits PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response HTS_Workflow Start Start Primary_Screen Primary HTS: Single concentration screen of compound library Start->Primary_Screen Hit_Identification Hit Identification: Compounds showing significant activity Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis: Determine IC50/EC50 values of primary hits Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay: Confirm activity using a different assay format Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling: Screen against related receptors Orthogonal_Assay->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization End End Lead_Optimization->End

References

Uncharacterized Compound: "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" Lacks Data for Use as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" (CAS No. 879326-77-9) remains an uncharacterized compound with no publicly available data regarding its biological activity, mechanism of action, or potential application as a chemical probe.

Currently, information on this specific molecule is limited to its chemical structure, molecular weight (222.25 g/mol ), and availability from commercial chemical suppliers. There are no published studies, patents, or technical reports that describe its synthesis for a biological purpose, its screening in any biological assay, or its interaction with any cellular or molecular targets.

While "this compound" is a derivative of nicotinic acid (Vitamin B3), which is known to target the G protein-coupled receptor GPR109A and modulate lipid metabolism, it is not possible to extrapolate the biological activities of the parent compound to this specific, modified derivative without experimental evidence. The addition of the 2,2-dimethyl-propionylamino group could significantly alter its pharmacological properties, including target affinity, selectivity, and cellular permeability.

Consequently, the creation of detailed application notes and experimental protocols for the use of "this compound" as a chemical probe is not feasible at this time. Such documentation requires, at a minimum, a known biological target and a validated assay in which the compound has been demonstrated to have a specific and measurable effect.

Researchers, scientists, and drug development professionals are advised that any investigation into the biological effects of "this compound" would be exploratory in nature. Initial studies would need to focus on primary screening to identify potential biological targets and establish a dose-response relationship in a relevant biological system. Without this foundational data, its utility as a chemical probe remains unknown.

Application Notes and Protocols for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides an overview of these potential applications, supported by data from related nicotinic acid derivatives. It also includes generalized experimental protocols and conceptual signaling pathways to guide researchers in the potential evaluation of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid and similar molecules.

Potential Application: Anti-inflammatory Agent

Nicotinic acid derivatives have been investigated for their anti-inflammatory properties.[4][5][6] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators.

Quantitative Data from Analog Studies

The following table summarizes the in vitro anti-inflammatory activity of various nicotinic acid derivatives from referenced studies.

Compound IDAssay TypeTarget/Cell LineActivity MetricValueReference
4d Nitrite InhibitionRAW 264.7 macrophagesMTT Assay Result86.109 ± 0.51[4]
4f Nitrite InhibitionRAW 264.7 macrophagesMTT Assay Result119.084 ± 0.09[4]
4g Nitrite InhibitionRAW 264.7 macrophagesMTT Assay Result95.765 ± 0.32[4]
4h Nitrite InhibitionRAW 264.7 macrophagesMTT Assay Result105.432 ± 0.76[4]
5b Nitrite InhibitionRAW 264.7 macrophagesMTT Assay Result101.234 ± 0.54[4]
IbuprofenReferenceRAW 264.7 macrophagesMTT Assay Result100.00 ± 0.00[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitrite Inhibition)

This protocol is a generalized procedure based on methodologies described for similar compounds.[4]

Objective: To assess the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Griess Reagent

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no compound) and a negative control (no LPS).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitrite inhibition compared to the LPS-stimulated vehicle control.

Signaling Pathway: LPS-induced Inflammatory Response

The following diagram illustrates the simplified signaling pathway leading to nitric oxide production in macrophages upon LPS stimulation, a pathway potentially inhibited by anti-inflammatory nicotinic acid derivatives.

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates NO Nitric Oxide (NO) iNOS_protein->NO Produces Test_Compound Nicotinic Acid Derivative (Potential Inhibitor) Test_Compound->NFkB Inhibits?

Caption: LPS-induced NO production pathway.

Potential Application: Antihyperglycemic Agent

Certain derivatives of nicotinic acid have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[1][3] Inhibition of these enzymes can help in managing postprandial hyperglycemia in type 2 diabetes.

Quantitative Data from Analog Studies

The table below presents the inhibitory activity of some 5-amino-nicotinic acid derivatives against α-amylase and α-glucosidase.

Compound IDTarget EnzymeActivity MetricValue (µM)Reference
35 α-glucosidaseIC₅₀32.9 ± 2.8[3]
39 α-glucosidaseIC₅₀26.4 ± 2.0[3]
8 α-amylaseIC₅₀20.5[1]
44 α-amylaseIC₅₀58.1[1]
Acarboseα-amylaseIC₅₀~72% inhibition[1]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This is a generalized protocol for assessing the α-glucosidase inhibitory potential of a test compound.[3]

Objective: To determine the in vitro α-glucosidase inhibitory activity of a test compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of various concentrations of the test compound, 20 µL of α-glucosidase solution, and 135 µL of phosphate buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add 25 µL of pNPG solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value of the test compound.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines the general workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents add_to_plate Add Enzyme and Inhibitor to Microplate prepare_reagents->add_to_plate pre_incubate Pre-incubate add_to_plate->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction measure_signal Measure Signal (e.g., Absorbance) stop_reaction->measure_signal analyze_data Analyze Data and Calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for an enzyme inhibition assay.

Potential Application: Antimicrobial Agent

Nicotinic acid derivatives, particularly hydrazide analogs, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.[7][8][9]

Quantitative Data from Analog Studies

The following table shows the Minimum Inhibitory Concentration (MIC) of some nicotinic acid derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
5 Staphylococcus aureus ATCC 43300 (MRSA)15.62[7]
13 Staphylococcus aureus ATCC 43300 (MRSA)7.81[7]
13 Staphylococcus epidermidis ATCC 122281.95[7]
25 Bacillus subtilis ATCC 66337.81[7]
25 Staphylococcus aureus ATCC 65387.81[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method for determining the MIC of a compound.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium only)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Logical Relationship: Drug Discovery and Development Funnel

The diagram below illustrates the logical progression from initial screening to a potential drug candidate in the context of antimicrobial drug discovery.

Drug_Discovery_Funnel cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development compound_synthesis Synthesis of Nicotinic Acid Derivatives primary_screening Primary Screening (e.g., MIC Assay) compound_synthesis->primary_screening hit_identification Hit Identification primary_screening->hit_identification lead_optimization Lead Optimization (Structure-Activity Relationship) hit_identification->lead_optimization in_vivo_testing In Vivo Efficacy and Toxicity Studies lead_optimization->in_vivo_testing clinical_trials Clinical Trials in_vivo_testing->clinical_trials drug_candidate Potential Drug Candidate clinical_trials->drug_candidate

Caption: Antimicrobial drug discovery funnel.

Disclaimer: The information provided in these application notes is based on published research on nicotinic acid derivatives that are structurally related to this compound. The protocols are generalized and may require optimization for specific experimental conditions. The signaling pathways are conceptual and represent simplified models of complex biological processes. Researchers should consult the primary literature for detailed methodologies and further information.

References

Application Notes and Protocols for Cell-Based Assays of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a novel compound structurally related to nicotinic acid (niacin). Nicotinic acid is known to exert its physiological effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This pathway is crucial for mediating the anti-lipolytic and anti-inflammatory effects of nicotinic acid and its analogs.[6]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the pharmacological activity of this compound. The described assays will enable researchers to determine the compound's potency and efficacy as a GPR109A agonist, assess its signaling bias, and evaluate its potential anti-inflammatory effects.

Data Presentation

Table 1: Summary of Expected In Vitro Pharmacological Data for this compound

Assay TypeCell LineParameter MeasuredExpected Result (Example)
cAMP Inhibition AssayCHO-K1-hGPR109AEC50150 nM
β-Arrestin Recruitment AssayU2OS-hGPR109A-β-arrestin2EC50> 10 µM
IL-6 Release AssayTHP-1 (LPS-stimulated)IC50500 nM
TNF-α Release AssayTHP-1 (LPS-stimulated)IC50750 nM
Cell Viability AssayCHO-K1-hGPR109ACC50> 100 µM

Signaling Pathways and Experimental Workflows

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits NFkB NF-κB Gi->NFkB Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene Inflammatory Gene Expression CREB->Gene Promotes NFkB->Gene Promotes Physiological_Response Anti-inflammatory Effects Gene->Physiological_Response Agonist 5-(2,2-Dimethyl-propionylamino) -nicotinic acid Agonist->GPR109A Binds to ATP ATP ATP->AC

Caption: GPR109A signaling pathway activated by an agonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., CHO-GPR109A) Cell_Seeding Seed Cells in Assay Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Series Compound_Addition Add Compound to Cells Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate Compound_Addition->Incubation Detection Add Detection Reagents (e.g., cAMP Lysis Buffer) Incubation->Detection Measurement Measure Signal (e.g., Luminescence) Detection->Measurement Data_Analysis Data Analysis (EC50/IC50 Calculation) Measurement->Data_Analysis

Caption: General workflow for cell-based assays.

Experimental Protocols

Protocol 1: cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.

Materials:

  • CHO-K1 cells stably expressing human GPR109A (CHO-K1-hGPR109A)

  • Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX

  • Forskolin

  • This compound

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)

  • 384-well white assay plates

Procedure:

  • Culture CHO-K1-hGPR109A cells to ~80-90% confluency.

  • Harvest cells and resuspend in assay medium to a density of 2 x 10^5 cells/mL.

  • Dispense 5 µL of cell suspension into each well of a 384-well plate.

  • Prepare a serial dilution of this compound in assay medium.

  • Add 5 µL of the compound dilutions to the respective wells.

  • Add 5 µL of forskolin (final concentration of 10 µM) to all wells except the negative control.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 5 µL of cAMP-d2 and 5 µL of anti-cAMP-cryptate (from the detection kit) to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader.

Data Analysis: Calculate the HTRF ratio and determine the percent inhibition relative to the forskolin-stimulated control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, a key step in receptor desensitization and an indicator of potential for G-protein-biased agonism.[7]

Materials:

  • U2OS cells stably co-expressing hGPR109A and a β-arrestin2 reporter system (e.g., PathHunter® β-Arrestin GPCR Assay)

  • Assay buffer (e.g., Opti-MEM)

  • This compound

  • β-arrestin detection reagents

  • 384-well white, clear-bottom assay plates

Procedure:

  • Seed U2OS-hGPR109A-β-arrestin2 cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate the plate at 37°C for 90 minutes.

  • Add the β-arrestin detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle control and plot the fold-increase in signal against the compound concentration. Determine the EC50 value using a sigmoidal dose-response curve fit.

Protocol 3: Anti-Inflammatory Cytokine Release Assay (IL-6 & TNF-α)

This assay assesses the anti-inflammatory properties of the compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.[5]

Materials:

  • THP-1 human monocytic cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human IL-6 and TNF-α ELISA kits

  • 96-well cell culture plates

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Replace the medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours.

  • Pre-treat the differentiated THP-1 cells with serial dilutions of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response inhibition curve.

Protocol 4: Cell Viability Assay

This assay is crucial to ensure that the observed effects in the functional assays are not due to cytotoxicity.

Materials:

  • CHO-K1-hGPR109A cells (or any cell line used in the primary assays)

  • Complete culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well, clear-bottom, white-walled plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound.

  • Incubate for the longest duration used in the functional assays (e.g., 24 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

Data Analysis: Express the data as a percentage of the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve. A CC50 value significantly higher than the functional EC50/IC50 values indicates that the compound's activity is not due to toxicity.

References

Application Note: Purification of 5-(2,2-Dimethyl-propionylamino)-nicotinic Acid Using Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a substituted nicotinic acid derivative of interest in pharmaceutical research and drug development. Nicotinic acid and its derivatives are crucial components in various biological processes and serve as precursors for important coenzymes like NAD and NADP.[1][2] The synthesis of such derivatives often results in complex mixtures containing starting materials, reagents, and by-products. Therefore, a robust purification method is essential to isolate the target compound with high purity. This application note details a reliable and efficient method for the purification of this compound using reversed-phase flash chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Compound Information

Compound Name This compound
CAS Number 879326-77-9[3]
Molecular Formula C₁₁H₁₄N₂O₃[3]
Molecular Weight 222.24 g/mol
Structure

Chromatographic Purification Strategy

The presence of both a hydrophilic carboxylic acid group and a relatively hydrophobic pivaloyl amide group makes reversed-phase chromatography an ideal choice for purification. The acidic nature of the carboxylic acid moiety necessitates the use of an acidic modifier in the mobile phase to ensure consistent retention and sharp peak shapes by suppressing ionization.

A two-step purification strategy is proposed for optimal results:

  • Flash Chromatography: For the initial purification of the crude reaction mixture to remove major impurities and bulk solvent.

  • Preparative HPLC: As a final polishing step to achieve high purity (>98%) required for downstream applications.

Experimental Protocols

Flash Chromatography Protocol

This protocol is designed for the rapid, medium-resolution purification of gram-scale quantities of the crude product.

Instrumentation and Materials:

  • Flash Chromatography System (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)

  • Pre-packed Reversed-Phase C18 Silica Gel Cartridge

  • Mobile Phase A: Deionized Water with 0.1% (v/v) Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid

  • Crude this compound

  • Rotary Evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO). If the crude product has low solubility, create a slurry by adsorbing it onto a small amount of silica gel.

  • Column Equilibration: Equilibrate the C18 flash cartridge with 5% Mobile Phase B at a flow rate appropriate for the column size.

  • Sample Loading: Load the prepared sample onto the column.

  • Chromatographic Separation: Elute the compound using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 95% B over 20 column volumes.

  • Fraction Collection: Collect fractions based on UV detection (typically at 254 nm and 280 nm). The pyridine ring in the molecule allows for strong UV absorbance.

  • Analysis and Pooling: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product. Pool the pure fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the partially purified product.

Preparative HPLC Protocol

This protocol is for the high-resolution purification of the product obtained from flash chromatography to achieve high purity.

Instrumentation and Materials:

  • Preparative HPLC System with a UV-Vis Detector and Fraction Collector

  • Reversed-Phase C18 Preparative HPLC Column (e.g., 20 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: Deionized Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)

  • Partially purified this compound

  • Lyophilizer (Freeze-Dryer)

Procedure:

  • Sample Preparation: Dissolve the partially purified product from the flash chromatography step in a small volume of the initial mobile phase composition (e.g., 95% A / 5% B). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 5 column volumes.

  • Method Development (Analytical Scale): It is highly recommended to first optimize the separation on an analytical HPLC system using an analytical C18 column to determine the optimal gradient.

  • Preparative Run: Inject the filtered sample onto the preparative column. Elute using a focused gradient determined from the analytical run.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Product Recovery: Pool the fractions with the desired purity. Remove the organic solvent (acetonitrile) using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final pure product as a solid.

Data Presentation

Table 1: Representative Chromatographic Conditions

ParameterFlash ChromatographyPreparative HPLC
Stationary Phase Reversed-Phase C18 Silica GelReversed-Phase C18
Column Dimensions 40 g Cartridge20 mm x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% TFA
Gradient 5-95% B over 20 CV20-60% B over 30 min
Flow Rate 40 mL/min20 mL/min
Detection UV @ 254 nm, 280 nmUV @ 260 nm
Sample Load ~500 mg crude~50 mg partially purified

Table 2: Expected Purification Results

ParameterBefore Purification (Crude)After Flash ChromatographyAfter Preparative HPLC
Purity (by HPLC) ~65%~90%>98%
Retention Time (Analytical HPLC) 12.5 min12.5 min12.5 min
Overall Yield -~80%~95% (from flash purified)
Appearance Brownish solidOff-white solidWhite crystalline solid

Visualizations

Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow cluster_crude Crude Product cluster_flash Step 1: Flash Chromatography cluster_hplc Step 2: Preparative HPLC cluster_final Final Product Crude Crude Synthesis Mixture Flash_Prep Sample Preparation (Dissolve/Adsorb) Crude->Flash_Prep Flash_Chrom Reversed-Phase Flash Chromatography Flash_Prep->Flash_Chrom Flash_Analysis Fraction Analysis (TLC/HPLC) Flash_Chrom->Flash_Analysis Flash_Pool Pooling & Evaporation Flash_Analysis->Flash_Pool HPLC_Prep Sample Preparation (Dissolve & Filter) Flash_Pool->HPLC_Prep Partially Purified Product (~90%) HPLC_Chrom Reversed-Phase Preparative HPLC HPLC_Prep->HPLC_Chrom HPLC_Analysis Purity Analysis (Analytical HPLC) HPLC_Chrom->HPLC_Analysis HPLC_Pool Pooling & Lyophilization HPLC_Analysis->HPLC_Pool Pure_Product Pure Compound (>98% Purity) HPLC_Pool->Pure_Product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

This diagram shows the logical progression and rationale behind the two-step purification strategy.

Logical_Relationship Start Crude Product (Low Purity, High Volume) Step1 Flash Chromatography (Medium Resolution, High Capacity) Start->Step1 Removes bulk impurities Intermediate Intermediate Purity (Reduced Volume) Step1->Intermediate Step2 Preparative HPLC (High Resolution, Low Capacity) Intermediate->Step2 Polishing step End Final Product (High Purity, Low Volume) Step2->End

Caption: Rationale for the multi-step purification strategy.

The described two-step purification protocol, employing reversed-phase flash chromatography followed by preparative HPLC, provides an effective method for obtaining high-purity this compound. The use of an acidic modifier in the mobile phase is critical for achieving good peak shapes and reproducible retention. This methodology is suitable for researchers and scientists in the field of drug development and medicinal chemistry who require highly pure nicotinic acid derivatives for their studies.

References

Application Notes and Protocols for Functional Studies of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid (niacin). Nicotinic acid and its derivatives are known to exert beneficial effects on lipid profiles and possess anti-inflammatory properties.[1][2] The primary molecular target for the pharmacological effects of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent reduction in lipolysis. Furthermore, nicotinic acid can directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis.[4][5] In immune cells, GPR109A activation can modulate inflammatory responses.[6][7][8]

This document provides detailed protocols for the functional characterization of this compound, focusing on its potential effects on GPR109A signaling and its downstream consequences on lipid metabolism and inflammation.

Data Presentation

Table 1: GPR109A Activation and Downstream Signaling
AssayCell LineTest Compound Concentration (µM)Positive Control (Nicotinic Acid, 10 µM)Vehicle ControlOutcome Measure
cAMP Inhibition CHO-GPR109A0.01 - 100Expected ~80% inhibitionNo inhibitionIC50 (µM)
GTPγS Binding CHO-GPR109A Membranes0.01 - 100Expected ~3-fold stimulationBasal bindingEC50 (µM)
β-Arrestin Recruitment U2OS-GPR109A-β-arrestin0.01 - 100Expected ~5-fold stimulationBasal signalEC50 (µM)
Table 2: Lipid Metabolism Modulation
AssayCell LineTest Compound Concentration (µM)Positive Control (Nicotinic Acid, 100 µM)Vehicle ControlOutcome Measure
Lipolysis Assay 3T3-L1 Adipocytes1 - 100Expected ~60% reduction in glycerol releaseBasal glycerol release% Inhibition
DGAT2 Inhibition Human Liver Microsomes1 - 100DGAT2 Inhibitor (PF-06424439)Basal DGAT2 activityIC50 (µM)
Table 3: Anti-inflammatory Activity
AssayCell LineTest Compound Concentration (µM)Positive Control (Nicotinic Acid, 500 µM)Vehicle Control (LPS only)Outcome Measure
TNF-α Release RAW 264.7 Macrophages10 - 500Expected ~50% reductionLPS-induced TNF-α% Inhibition
IL-6 Release RAW 264.7 Macrophages10 - 500Expected ~40% reductionLPS-induced IL-6% Inhibition
Nitric Oxide (NO) Production RAW 264.7 Macrophages10 - 500Expected ~60% reductionLPS-induced NO% Inhibition

Experimental Protocols

GPR109A Activation Assays

1.1. cAMP Inhibition Assay

This assay measures the ability of the test compound to inhibit the production of cyclic AMP (cAMP) following stimulation of adenylyl cyclase, a key downstream event of GPR109A activation.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A (CHO-GPR109A).

  • Materials:

    • CHO-GPR109A cells

    • Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

    • Forskolin (adenylyl cyclase activator)

    • Test compound and Nicotinic Acid (positive control)

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).[1][2][5][9][10]

  • Procedure:

    • Seed CHO-GPR109A cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound and nicotinic acid.

    • Aspirate the culture medium and add the assay buffer.

    • Add the test compound or controls to the wells and incubate for 30 minutes at room temperature.

    • Add forskolin (final concentration 10 µM) to all wells except the negative control and incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Calculate the IC50 value from the dose-response curve.

1.2. β-Arrestin Recruitment Assay

This assay determines if GPR109A activation by the test compound leads to the recruitment of β-arrestin, an alternative signaling pathway.

  • Cell Line: U2OS cells stably co-expressing GPR109A and a β-arrestin reporter system (e.g., PathHunter).

  • Procedure:

    • Plate the cells in a 384-well plate.

    • The following day, treat the cells with serial dilutions of the test compound or nicotinic acid.

    • Incubate for 90 minutes at 37°C.

    • Measure the reporter signal according to the assay kit manufacturer's instructions.

    • Calculate the EC50 value from the dose-response curve.

Lipid Metabolism Assays

2.1. Lipolysis Assay in 3T3-L1 Adipocytes

This protocol assesses the compound's ability to inhibit lipolysis in differentiated adipocytes.

  • Cell Line: 3T3-L1 pre-adipocytes, differentiated into mature adipocytes.

  • Procedure:

    • Differentiate 3T3-L1 cells into mature adipocytes in a 96-well plate.

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with the test compound or nicotinic acid for 30 minutes.

    • Stimulate lipolysis with isoproterenol (10 µM) for 1-2 hours.

    • Collect the supernatant and measure the glycerol content using a commercial glycerol assay kit.

    • Determine the percentage inhibition of glycerol release compared to the isoproterenol-only control.

2.2. DGAT2 Inhibition Assay

This cell-free assay measures the direct inhibitory effect of the compound on the DGAT2 enzyme.

  • Enzyme Source: Human liver microsomes.

  • Materials:

    • [14C]-Palmitoyl-CoA

    • 1,2-Dioleoyl-sn-glycerol

    • Assay buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2.

    • Test compound and a known DGAT2 inhibitor (e.g., PF-06424439).[11][12]

  • Procedure:

    • Incubate human liver microsomes with serial dilutions of the test compound or control inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding a mixture of [14C]-Palmitoyl-CoA and 1,2-dioleoyl-sn-glycerol.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

    • Extract the lipids and separate them by thin-layer chromatography (TLC).

    • Quantify the [14C]-triglyceride product using a phosphorimager.

    • Calculate the IC50 value.

Anti-inflammatory Assays

3.1. Cytokine Release from LPS-stimulated Macrophages

This protocol evaluates the compound's ability to suppress the release of pro-inflammatory cytokines from activated macrophages.

  • Cell Line: RAW 264.7 or THP-1 differentiated into macrophages.

  • Procedure:

    • Plate the macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound or nicotinic acid for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.[13][14][15][16][17]

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

    • Calculate the percentage inhibition of cytokine release compared to the LPS-only treated cells.

Signaling Pathways and Workflows

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_compound cluster_downstream Intracellular Signaling GPR109A GPR109A Gi Gαi GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits Compound 5-(2,2-Dimethyl- propionylamino)- nicotinic acid Compound->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes ERK ERK Signaling beta_arrestin->ERK Activates

Caption: GPR109A signaling cascade upon agonist binding.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Mechanism of Action cAMP cAMP Inhibition Assay (CHO-GPR109A) Lipolysis Lipolysis Assay (3T3-L1 Adipocytes) cAMP->Lipolysis DGAT2 DGAT2 Inhibition Assay (Cell-free) cAMP->DGAT2 Cytokine Cytokine Release Assay (RAW 264.7) cAMP->Cytokine Arrestin β-Arrestin Recruitment cAMP->Arrestin

Caption: A tiered experimental workflow for functional characterization.

References

Application Notes and Protocols for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid as a Ligand for Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid (niacin or Vitamin B3). While specific protein targets for this particular derivative have not been extensively documented in publicly available literature, its structural similarity to nicotinic acid suggests a potential interaction with known nicotinic acid receptors. Nicotinic acid is a well-established ligand for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] This receptor is a therapeutic target for dyslipidemia due to its role in inhibiting lipolysis.[2]

These application notes provide a framework for researchers to investigate the protein binding characteristics of this compound, with a primary focus on GPR109A as a potential target. The protocols outlined below describe standard biophysical and cell-based assays to determine binding affinity, kinetics, and functional effects.

Potential Protein Target: GPR109A

GPR109A is a G-protein coupled receptor (GPCR) that is activated by nicotinic acid.[1][2] Its activation leads to a signaling cascade that has been a target for treating high cholesterol levels.[2] The binding of nicotinic acid to GPR109A is understood to involve key amino acid residues, particularly an arginine in a transmembrane domain that interacts with the carboxylic acid moiety of the ligand.[2][3] Given that this compound retains the core nicotinic acid structure, it is a plausible candidate for GPR109A binding.

Data Presentation

Quantitative data from binding and functional assays should be meticulously recorded and organized. The following tables provide a template for structuring experimental results for clear comparison and analysis.

Table 1: Ligand Binding Affinity Data

Assay MethodProtein TargetLigandK_d (nM)K_i (nM)IC_50 (nM)Hill Slope
SPRGPR109AThis compound
ITCGPR109AThis compound
Radioligand BindingGPR109AThis compound
ControlGPR109ANicotinic Acid

Table 2: Thermodynamic and Kinetic Parameters of Binding

Assay MethodProtein TargetLigandk_on (M⁻¹s⁻¹)k_off (s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
SPRGPR109AThis compound
ITCGPR109AThis compound
ControlGPR109ANicotinic Acid

Table 3: Functional Assay Data

Assay TypeCell LineLigandEC_50 (nM)E_max (%)
cAMP InhibitionGPR109A-expressing CHO-K1This compound
GTPγS BindingGPR109A-expressing cell membranesThis compound
β-Arrestin RecruitmentGPR109A-expressing U2OSThis compound
ControlGPR109A-expressing CHO-K1Nicotinic Acid

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway of this compound, assuming it targets GPR109A, and provide overviews of the experimental protocols.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi_protein Gαi/o-GDP GPR109A->Gi_protein Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to Ligand 5-(2,2-Dimethyl-propionylamino)- nicotinic acid Ligand->GPR109A Binds internalization Receptor Internalization beta_arrestin->internalization Leads to downstream_signaling G-protein independent signaling (e.g., ERK) beta_arrestin->downstream_signaling Initiates PKA PKA cAMP->PKA Reduces activation of cellular_effects Downstream Cellular Effects PKA->cellular_effects Modulates

Caption: GPR109A Signaling Pathway.

SPR_Workflow start Start immobilize Immobilize GPR109A on Sensor Chip start->immobilize inject_ligand Inject Serial Dilutions of This compound immobilize->inject_ligand measure Measure Change in Refractive Index (RU) inject_ligand->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Analyze Sensorgram Data (ka, kd, KD) measure->analyze regenerate->inject_ligand Next Concentration end End analyze->end

Caption: Surface Plasmon Resonance (SPR) Workflow.

ITC_Workflow start Start load_protein Load GPR109A into Sample Cell start->load_protein load_ligand Load this compound into Syringe start->load_ligand titrate Titrate Ligand into Protein Solution load_protein->titrate load_ligand->titrate measure_heat Measure Heat Change (ΔH) titrate->measure_heat measure_heat->titrate Next Injection analyze Analyze Titration Curve (KD, ΔH, ΔS, n) measure_heat->analyze end End analyze->end

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing GPR109A start->prepare_membranes incubate Incubate Membranes with Radioligand and varying concentrations of This compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Competition Curve (IC50, Ki) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the binding of this compound to a target protein, such as GPR109A.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[4][5]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Purified GPR109A protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Method:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified GPR109A protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 10 µM).

    • Inject each concentration of the ligand over the immobilized GPR109A surface for a defined association time, followed by a dissociation phase with running buffer.

    • Inject a blank (running buffer only) as a reference.

  • Regeneration:

    • After each binding cycle, inject the regeneration solution to remove the bound ligand and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference sensorgram from the active sensorgram.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8][9]

Materials:

  • Isothermal titration calorimeter

  • Purified GPR109A protein

  • This compound

  • Dialysis buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)

Method:

  • Sample Preparation:

    • Dialyze the purified GPR109A protein against the chosen buffer extensively.

    • Dissolve the this compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the GPR109A solution (typically 10-50 µM) into the sample cell.

    • Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Protocol 3: Radioligand Competition Binding Assay for GPR109A

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[10]

Materials:

  • Cell membranes from a cell line overexpressing GPR109A (e.g., CHO-K1, HEK293)

  • Radiolabeled ligand for GPR109A (e.g., [³H]nicotinic acid)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of unlabeled nicotinic acid)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Method:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]nicotinic acid (typically at its K_d value), and the GPR109A-containing cell membranes.

    • Add a serial dilution of this compound to the wells.

    • Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled nicotinic acid).

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Disclaimer

These application notes and protocols are intended for research use only. They provide a general framework for investigating the protein binding properties of this compound. Researchers should optimize the experimental conditions for their specific protein of interest and laboratory setup.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the acylation of 5-aminonicotinic acid with pivaloyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of 5-aminonicotinic acid attacks the carbonyl carbon of pivaloyl chloride. A base is typically required to neutralize the HCl generated during the reaction.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting materials are 5-aminonicotinic acid and pivaloyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is also essential. Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used as the reaction medium.

Q3: I am observing a low yield of the desired product. What are the potential causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete reaction: This could be due to insufficient reaction time, low temperature, or inadequate mixing.

  • Side reactions: The presence of moisture can lead to the hydrolysis of pivaloyl chloride. Additionally, the carboxylic acid group of 5-aminonicotinic acid can react with pivaloyl chloride to form a mixed anhydride.

  • Poor recovery during workup: The product may be lost during extraction or purification steps.

  • Starting material quality: Impurities in the 5-aminonicotinic acid or pivaloyl chloride can interfere with the reaction.

Q4: What are the common side products I should be aware of?

Potential side products include:

  • Pivalic acid: Formed from the hydrolysis of pivaloyl chloride.

  • Diacylated product: Although less likely due to steric hindrance, it's a possibility if the reaction conditions are harsh.

  • Unreacted starting materials: 5-aminonicotinic acid and pivaloyl chloride may remain if the reaction does not go to completion.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexane or dichloromethane). The disappearance of the starting material (5-aminonicotinic acid) and the appearance of a new, less polar spot corresponding to the product would indicate the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Amine: The amino group of 5-aminonicotinic acid might be protonated, reducing its nucleophilicity. 2. Hydrolysis of Pivaloyl Chloride: Presence of water in the reaction. 3. Insufficient Activation: The reaction temperature may be too low.1. Ensure the use of a suitable base (e.g., triethylamine) in at least stoichiometric amounts to neutralize any acid and deprotonate the amine. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. While the reaction is often started at a low temperature (0 °C) to control the initial exotherm, allowing it to warm to room temperature and stirring for an extended period (several hours to overnight) can improve conversion.
Multiple Spots on TLC, Indicating Side Products 1. Formation of Mixed Anhydride: The carboxylic acid moiety of the starting material or product can react with pivaloyl chloride. 2. Decomposition of Pivaloyl Chloride: Under certain conditions, pivaloyl chloride can lose carbon monoxide to form a tert-butyl cation, which can lead to undesired alkylation byproducts.1. Add pivaloyl chloride slowly to the reaction mixture at a low temperature to minimize this side reaction. 2. Avoid Lewis acid catalysts and high temperatures which can promote this decomposition pathway.
Difficulty in Product Isolation/Purification 1. Emulsion during Aqueous Workup: The presence of both acidic and basic functionalities can sometimes lead to emulsions during extraction. 2. Co-precipitation of Starting Material and Product: If the product is purified by precipitation, unreacted starting material may co-precipitate.1. Use a brine wash to help break emulsions. Alternatively, filter the reaction mixture through celite before extraction. 2. Optimize the pH during workup and purification. Acidifying the aqueous layer to a specific pH might selectively precipitate the product. Recrystallization from a suitable solvent system is often effective for purification.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 5-aminonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the suspension and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of pivaloyl chloride (1.05 - 1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Acidify the mixture with 1N HCl to a pH of approximately 3-4. The product should precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ether or hexane. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or methanol/water.

Parameter Typical Value/Condition
Reactant Ratio (5-aminonicotinic acid : pivaloyl chloride : base) 1 : 1.1 : 1.2
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Expected Yield 70 - 85%

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product 5-Aminonicotinic_Acid 5-Aminonicotinic Acid Reaction_Mixture Combine and Stir (0°C to RT) 5-Aminonicotinic_Acid->Reaction_Mixture Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Mixture Quench Quench with Water Reaction_Mixture->Quench Acidify Acidify (pH 3-4) Quench->Acidify Filter Filter Precipitate Acidify->Filter Recrystallize Recrystallize Filter->Recrystallize Final_Product 5-(2,2-Dimethyl-propionylamino)- nicotinic acid Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield Observed Check_Reaction_Completion Is the reaction complete by TLC? Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction appears complete Check_Reaction_Completion->Complete_Reaction Yes Troubleshoot_Incomplete Increase reaction time/temperature. Check reagent stoichiometry. Incomplete_Reaction->Troubleshoot_Incomplete Check_Workup Was there an issue during workup? (e.g., emulsion, product loss) Complete_Reaction->Check_Workup Workup_Issue Workup Problem Check_Workup->Workup_Issue Yes No_Workup_Issue Workup was smooth Check_Workup->No_Workup_Issue No Troubleshoot_Workup Optimize extraction pH. Use brine to break emulsions. Review purification method. Workup_Issue->Troubleshoot_Workup Check_Side_Reactions Are there significant side products by TLC/NMR? No_Workup_Issue->Check_Side_Reactions Side_Reactions Significant Side Reactions Check_Side_Reactions->Side_Reactions Yes Troubleshoot_Side_Reactions Ensure anhydrous conditions. Slow addition of pivaloyl chloride at 0°C. Side_Reactions->Troubleshoot_Side_Reactions

Caption: A troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Optimizing "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: The fundamental properties of this compound are summarized in the table below. Understanding these is the first step in developing a solubility strategy.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₃[1][2]
Molecular Weight 222.24 g/mol [1]
Appearance Solid[1]
CAS Number 879326-77-9[1][2]

Q2: In what solvents should I initially attempt to dissolve this compound?

Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my assays?

A3:

  • Thermodynamic solubility is the equilibrium concentration of a compound in a solvent after an extended period of mixing, representing the true saturation point. This is crucial for formulation and pre-formulation studies.[6]

  • Kinetic solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration before it precipitates.[6][7][8] For most in vitro and cell-based assays where a DMSO stock is diluted into an aqueous medium for immediate use, kinetic solubility is the more practical and relevant measure.[6]

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive assays requiring concentrations below 0.1%.[9]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer or cell culture medium.

This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where it is less soluble.[2][10]

Potential Cause Explanation Recommended Solution
Solvent Shock Rapid dilution from a high-concentration organic stock into an aqueous medium causes the compound to rapidly fall out of solution.[10]Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[2][9] This gradual dilution helps prevent localized high concentrations.
Exceeding Aqueous Solubility The final concentration of the compound in the aqueous medium is higher than its kinetic solubility limit.Determine the compound's maximum kinetic solubility in your specific assay buffer (see protocol below). Ensure your final working concentration is below this limit.[2]
Low Temperature of Medium The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (e.g., 37°C for cell-based assays) buffer or medium when preparing your working solution.[2][9]
Issue 2: Stock solution in DMSO is cloudy or contains visible precipitate after storage.
Potential Cause Explanation Recommended Solution
Water Absorption by DMSO DMSO is hygroscopic and can absorb moisture from the air over time. The presence of water can significantly decrease the solubility of hydrophobic compounds.Use anhydrous, high-purity DMSO for preparing stock solutions.[9] Store stock solutions in tightly sealed vials with desiccant.
Precipitation During Freeze-Thaw Cycles The compound may have lower solubility at colder, freezing temperatures and may not fully redissolve upon thawing.Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[9] Before use, warm the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved.
Issue 3: Working solution appears clear initially but forms a precipitate over time in the incubator.
Potential Cause Explanation Recommended Solution
Interaction with Media Components Salts, proteins (especially in serum), and other components in complex cell culture media can interact with the compound, reducing its long-term stability in solution.Test the compound's stability in the specific medium over the intended duration of the experiment. Consider reducing the serum percentage if interactions are suspected.[10]
pH Shift in Medium Cellular metabolism can cause the pH of the culture medium to decrease, which can affect the solubility of pH-sensitive compounds.[2] As a nicotinic acid derivative, this compound has an acidic functional group, making its solubility potentially pH-dependent.Ensure the medium is adequately buffered for the incubator's CO₂ concentration. Monitor the medium's pH during long-term experiments.
Compound Instability The compound may degrade over time into less soluble byproducts.Assess the compound's stability at 37°C. If degradation is an issue, prepare fresh working solutions more frequently.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Determine Mass: Based on the compound's molecular weight (222.24 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh Compound: Accurately weigh the solid compound using a calibrated analytical balance.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.

  • Dissolve: Vortex the solution vigorously. If necessary, use brief sonication in a water bath to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol provides a general method to determine the maximum kinetic solubility of your compound in a specific aqueous buffer.

  • Prepare Compound Plate: In a 96-well plate, add your 10 mM DMSO stock solution of this compound.

  • Prepare Buffer Plate: Fill a separate 96-well plate with your chosen aqueous assay buffer (e.g., PBS, pH 7.4).

  • Dilution: Transfer a small volume (e.g., 2 µL) of the DMSO stock solution into the buffer plate (e.g., into 98 µL of buffer) to achieve the highest desired concentration (e.g., 200 µM with 2% DMSO). Mix well.

  • Incubation: Cover the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to equilibrate.[11]

  • Separation: Use a 96-well filter plate to separate any precipitated compound from the soluble fraction via vacuum filtration.[11]

  • Quantification: Collect the filtrate in a new 96-well UV-compatible plate. Determine the concentration of the dissolved compound using a suitable analytical method such as UV/Vis spectroscopy, LC-MS, or HPLC by comparing against a standard curve.[11] The highest concentration that remains in solution is the kinetic solubility limit.

Visualizations

G cluster_prep Phase 1: Stock & Working Solution Preparation cluster_observe Phase 2: Observation & Troubleshooting cluster_action Phase 3: Corrective Actions start Start: Obtain Solid Compound stock Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 10-50 mM) start->stock warm Pre-warm Aqueous Medium (e.g., Buffer, Cell Media) to 37°C stock->warm add Add DMSO Stock Dropwise to Pre-warmed Medium while Vortexing warm->add observe Precipitate Observed? add->observe immediate Immediate Precipitation: 'Crashing Out' observe->immediate Yes (Immediate) delayed Delayed Precipitation: (In Incubator) observe->delayed Yes (Delayed) no_precip No Precipitation observe->no_precip No action_immediate Action: 1. Lower Final Concentration 2. Perform Serial Dilution 3. Confirm Medium is Warm immediate->action_immediate Re-prepare action_delayed Action: 1. Check for Media Interaction 2. Monitor pH Shift 3. Assess Compound Stability delayed->action_delayed Re-prepare proceed Proceed with Assay no_precip->proceed action_immediate->add Re-prepare action_delayed->add Re-prepare

Caption: Workflow for preparing and troubleshooting assay solutions.

G cluster_solubility Solubility Factors cluster_assay Assay Performance compound 5-(2,2-Dimethyl-propionylamino)- nicotinic acid pH Solution pH compound->pH solvent Solvent Choice (DMSO > Aqueous) compound->solvent temp Temperature compound->temp concentration Concentration compound->concentration reliability Reliable Results pH->reliability bioavailability Bioavailability (In Vitro) pH->bioavailability toxicity Avoid False Positives/ Toxicity pH->toxicity solvent->reliability solvent->bioavailability solvent->toxicity temp->reliability temp->bioavailability temp->toxicity concentration->reliability concentration->bioavailability concentration->toxicity

References

Technical Support Center: 5-(2,2-Dimethyl-propionylamino)-nicotinic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The primary impurities depend on the synthetic route. When synthesized from 5-aminonicotinic acid and pivaloyl chloride, common impurities include:

  • Unreacted 5-aminonicotinic acid: Due to incomplete reaction.

  • Pivalic acid: Formed from the hydrolysis of excess pivaloyl chloride.

  • Di-acylated byproducts: Where acylation occurs at both the amino group and the pyridine nitrogen.

  • Residual Solvents: Such as pyridine or dimethylformamide (DMF) used during the synthesis.

For nicotinic acid derivatives in general, other potential impurities can include related isomers like isonicotinic acid.[1]

Q2: What is the recommended primary purification method for this compound?

A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory and industrial scale. The choice of solvent is critical for successful purification.

Q3: What are the best solvents for recrystallization?

  • Ethanol

  • Isopropanol

  • Ethanol/water mixtures

  • Acetone

The ideal solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution or are insoluble in the hot solvent.

Troubleshooting Guides

Problem 1: The product is discolored (yellow or tan).
Potential Cause Recommended Solution
Presence of chromophores Impurities with chromophores, often formed during oxidation reactions of pyridine compounds, can cause discoloration.[5]
Trapped, colored impurities The crystal lattice may trap colored byproducts from the reaction.
Degradation The compound may degrade slightly upon heating in the presence of impurities.

Detailed Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot and stir for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.

  • Solvent Selection: Ensure the chosen recrystallization solvent is appropriate. A different solvent system may leave the colored impurities behind.

  • Melt Purification: For nicotinic acid, a patented method involves melting the crude product and holding it in a molten state (e.g., 236-250°C) for a couple of minutes.[5] This process was found to destroy the yellow chromophore.[5] A subsequent single recrystallization can then yield a colorless product.[5] This aggressive method should be tested on a small scale first, as it may not be suitable for this specific derivative.

Problem 2: Oiling out during recrystallization.
Potential Cause Recommended Solution
Solution is too concentrated The solution is supersaturated to a point where the product's melting point is below the solution's temperature.
Inappropriate solvent The solvent may be too good a solvent, even at lower temperatures.
Presence of impurities Impurities can lower the melting point of the solid, leading to an oil instead of crystals.

Detailed Troubleshooting Steps:

  • Add More Solvent: If oiling occurs upon cooling, reheat the solution until the oil redissolves and add more of the same solvent. Then, allow it to cool slowly.

  • Slow Cooling: Cool the solution very slowly to encourage crystal nucleation. You can do this by insulating the flask.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. This can provide a surface for crystals to start forming.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: If the problem persists, the solvent is likely not suitable. Try a solvent pair. Dissolve the compound in a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Problem 3: Low recovery after recrystallization.
Potential Cause Recommended Solution
Product is too soluble in the cold solvent A significant amount of product remains dissolved in the mother liquor.
Too much solvent was used Using an excessive volume of solvent will keep more product dissolved.
Premature crystallization during hot filtration Product crystallizes on the filter paper or in the funnel.

Detailed Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Temperature: Cool the filtrate to a lower temperature (e.g., in an ice bath, 0-5°C) to maximize crystal precipitation, as seen in the purification of 5-methyl-nicotinic acid.[4]

  • Concentrate the Mother Liquor: After filtering the crystals, you can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

  • Prevent Premature Crystallization: When performing a hot filtration, pre-heat the funnel and receiving flask. Use a fluted filter paper for faster filtration.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if needed.

  • Decolorization (Optional): If the solution is colored, add activated charcoal and continue to heat/stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction for Impurity Removal

This technique can be useful for removing acidic impurities like pivalic acid or basic impurities like unreacted 5-aminonicotinic acid.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like pivalic acid. The pivalic acid will move to the aqueous layer as its sodium salt.

  • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. The unreacted 5-aminonicotinic acid will move to the aqueous layer.

  • Isolation: Dry the remaining organic layer over an anhydrous salt (e.g., MgSO4), filter, and evaporate the solvent to recover the purified product. Further purification by recrystallization may be necessary.

Visualizations

Purification_Workflow Crude Crude Product (with impurities) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Impurities Impurities in Mother Liquor Cool->Impurities Pure Pure Product Isolate->Pure

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting_Oiling_Out start_node start_node decision_node decision_node action_node action_node end_node end_node start Oiling Out Occurs reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly / Scratch add_solvent->slow_cool still_oils Still Oiling Out? slow_cool->still_oils change_solvent Change Solvent or Use Solvent Pair still_oils->change_solvent Yes success Crystals Form still_oils->success No change_solvent->reheat

Caption: A decision-making diagram for troubleshooting the issue of a product "oiling out" during recrystallization.

References

How to improve the stability of "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" in solution. The information is based on general principles of chemical stability for related nicotinic acid derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
Precipitation or cloudiness in aqueous solution The compound has limited aqueous solubility. The pH of the solution may be near the isoelectric point of the molecule, minimizing its solubility.Adjust the pH of the solution. Given the carboxylic acid group, increasing the pH above its pKa (likely around 4-5) will form a more soluble carboxylate salt. Conversely, decreasing the pH well below the pKa of the pyridine nitrogen will form a soluble pyridinium salt. Use of co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can also increase solubility.
Loss of compound concentration over time in solution Chemical degradation of the compound. This could be due to hydrolysis of the amide bond, photodecomposition, or oxidative degradation.To mitigate hydrolysis, maintain the solution pH in the slightly acidic to neutral range (pH 5-7), as both highly acidic and alkaline conditions can catalyze amide hydrolysis.[1] Protect the solution from light by using amber vials or storing it in the dark to prevent photodecomposition.[2] To prevent oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT) or vitamin E to the formulation.[1] Storing solutions at lower temperatures (e.g., 4°C) can also slow down degradation rates.[3]
Appearance of new peaks in HPLC analysis Degradation of the parent compound into new chemical entities.Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. This information will help in optimizing the formulation and storage conditions. A forced degradation study can be performed to intentionally degrade the sample and identify potential degradation products.
Discoloration of the solution This may indicate oxidative degradation or the formation of colored degradation products.Protect the solution from light and oxygen.[1][2] Use of chelating agents like EDTA can be beneficial to sequester metal ions that may catalyze oxidative reactions.[1] Ensure high-purity solvents are used, as impurities can sometimes lead to color formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving "this compound"?

A1: While aqueous solubility may be limited, the compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. For aqueous applications, preparing a concentrated stock solution in an organic solvent and then diluting it into the aqueous medium is a common practice.

Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A2: For similar nicotinic acid derivatives, a slightly acidic to neutral pH range of 5-7 is often recommended to minimize hydrolysis.[1] It is advisable to perform a pH stability profile for your specific application to determine the optimal pH.

Q3: How should I store solutions of "this compound"?

A3: To ensure maximum stability, solutions should be stored at low temperatures (refrigerated at 2-8°C or frozen) in tightly capped, amber-colored containers to protect them from light and atmospheric oxygen.

Q4: Is this compound susceptible to oxidation? How can I prevent it?

A4: Nicotinic acid derivatives can be susceptible to oxidation. To minimize this, you can purge your solutions with an inert gas like nitrogen or argon before sealing the container. Additionally, incorporating antioxidants such as BHT or tocopherol can help protect against oxidative degradation.[1]

Q5: Can I sterilize solutions of this compound by autoclaving?

A5: Autoclaving involves high temperatures and pressure, which can significantly accelerate the degradation of many small molecules. It is generally not recommended without prior stability studies. Sterile filtration using a 0.22 µm filter is a safer alternative for sterilizing solutions of this compound.

Experimental Protocols

Protocol 1: pH Stability Profile Study

Objective: To determine the effect of pH on the stability of "this compound" in an aqueous solution.

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Spike a known concentration of the stock solution into each buffer to obtain the final desired concentration.

  • Divide each solution into two sets of vials. Wrap one set in aluminum foil to serve as the light-protected samples.

  • Store all vials at a constant temperature (e.g., 40°C) to accelerate degradation.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining concentration of the parent compound.

  • Plot the percentage of the remaining compound against time for each pH and condition (light-exposed vs. light-protected) to determine the degradation rate.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of "this compound" under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined duration.

  • Thermal Degradation: Heat a solid sample of the compound in an oven at a high temperature (e.g., 105°C).

  • Analyze the stressed samples using HPLC-MS to separate and identify the degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_observe Observation cluster_identify Identification of Cause cluster_solution Solution Observe Observe Instability (Precipitation, Degradation, Discoloration) Solubility Poor Solubility? Observe->Solubility Precipitation? Degradation Chemical Degradation? Observe->Degradation Concentration Loss or New Peaks in HPLC? AdjustpH Adjust pH Solubility->AdjustpH AddCosolvent Add Co-solvent Solubility->AddCosolvent ControlpH Control pH (5-7) Degradation->ControlpH Hydrolysis? ProtectLight Protect from Light Degradation->ProtectLight Photodegradation? AddAntioxidant Add Antioxidant Degradation->AddAntioxidant Oxidation? LowerTemp Lower Storage Temp Degradation->LowerTemp Factors_Affecting_Stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways Compound 5-(2,2-Dimethyl-propionylamino) -nicotinic acid in Solution Hydrolysis Hydrolysis Compound->Hydrolysis Photodegradation Photodegradation Compound->Photodegradation Oxidation Oxidation Compound->Oxidation pH pH pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Temperature->Oxidation Light Light Exposure Light->Photodegradation Oxygen Oxygen Oxygen->Oxidation Excipients Excipients Excipients->Hydrolysis Excipients->Oxidation

References

Technical Support Center: 5-(2,2-Dimethyl-propionylamino)-nicotinic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is not proceeding to completion, and I observe a significant amount of unreacted 5-aminonicotinic acid. What could be the cause?

A1: A common issue is the in-situ generation of hydrochloric acid (HCl) from the reaction of pivaloyl chloride with trace amounts of water.[1][2] This HCl can protonate the amino group of your starting material, 5-aminonicotinic acid, rendering it non-nucleophilic and thus unreactive towards further acylation. To mitigate this, ensure all your reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The addition of a non-nucleophilic base, such as triethylamine or pyridine, can also be employed to scavenge any generated HCl.[3]

Q2: I have isolated my product, but I suspect it is contaminated with pivalic acid. How can I confirm this and remove it?

A2: Pivalic acid is a common byproduct resulting from the hydrolysis of the pivaloyl chloride reagent.[1][4] You can confirm its presence using analytical techniques such as ¹H NMR spectroscopy (looking for the characteristic singlet of the tert-butyl group of pivalic acid, which will have a different chemical shift than your product) or by LC-MS. To remove pivalic acid, you can perform an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution. Your desired product, being a carboxylic acid, will also be soluble in the basic aqueous layer. Subsequent acidification of the aqueous layer will precipitate your product, while the more water-soluble pivalic acid may remain in the aqueous phase, or you can exploit differences in pKa for a more selective precipitation.

Q3: Can diacylation occur, where the pivaloyl group reacts with both the amino and the carboxylic acid groups of 5-aminonicotinic acid?

A3: While theoretically possible, the formation of a mixed anhydride by reaction with the carboxylic acid is generally less favorable than the acylation of the more nucleophilic amino group, especially under standard conditions. However, using an excess of pivaloyl chloride and a strong base could potentially lead to this side product. To avoid this, use a stoichiometric amount of pivaloyl chloride or a slight excess (e.g., 1.05 to 1.2 equivalents).[4]

Q4: What are the optimal reaction conditions to minimize side product formation?

A4: The optimal conditions will depend on your specific setup, but generally, the following are recommended:

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of pivaloyl chloride.[1][2]

  • Inert Atmosphere: Conduct the reaction under nitrogen or argon.

  • Controlled Temperature: Start the reaction at a low temperature (e.g., 0 °C) during the addition of pivaloyl chloride to control the initial exothermic reaction, and then allow it to slowly warm to room temperature.

  • Use of a Base: Incorporate a non-nucleophilic base to neutralize the HCl byproduct.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction due to protonation of the starting material.Ensure anhydrous conditions and consider adding a non-nucleophilic base.
Hydrolysis of pivaloyl chloride.Use fresh, high-quality pivaloyl chloride and ensure all reagents and solvents are dry.
Product Contamination Presence of pivalic acid.Perform a basic aqueous wash followed by re-acidification to precipitate the product.
Unreacted 5-aminonicotinic acid.Optimize reaction time and temperature. Consider purification by recrystallization or column chromatography.
Formation of Unknown Impurities Possible diacylation or reaction with the solvent.Use stoichiometric amounts of reagents and an inert, aprotic solvent. Analyze impurities by LC-MS and NMR to identify their structure.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred solution of 5-aminonicotinic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1M HCl to a pH of 3-4.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Detection and Removal of Pivalic Acid Impurity
  • Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare the spectrum to a reference spectrum of pure this compound and pivalic acid to identify any impurity peaks.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution.

  • Separate the aqueous layer and wash the organic layer again with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to see if any non-acidic impurities are present.

  • Acidify the combined aqueous layers with 1M HCl to precipitate the pure product.

  • Filter, wash with cold water, and dry the purified product.

Visualizations

Reaction_Pathway 5-Aminonicotinic Acid 5-Aminonicotinic Acid Product 5-(2,2-Dimethyl-propionylamino)- nicotinic acid 5-Aminonicotinic Acid->Product + Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->Product HCl HCl Product->HCl Byproduct

Caption: Main reaction pathway for the synthesis.

Side_Reaction Pivaloyl Chloride Pivaloyl Chloride Pivalic Acid Pivalic Acid Pivaloyl Chloride->Pivalic Acid + H2O (Trace) HCl HCl Pivaloyl Chloride->HCl Byproduct Water Water

Caption: Hydrolysis of pivaloyl chloride side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Verify Anhydrous Conditions & Inert Atmosphere start->check_conditions analyze_impurities Analyze Impurities (NMR, LC-MS) check_conditions->analyze_impurities unreacted_sm Unreacted Starting Material? analyze_impurities->unreacted_sm pivalic_acid Pivalic Acid Present? unreacted_sm->pivalic_acid No optimize_reaction Optimize Reaction Time/ Temp/Base unreacted_sm->optimize_reaction Yes purify Aqueous Wash/ Recrystallization pivalic_acid->purify Yes end Pure Product pivalic_acid->end No optimize_reaction->end purify->end

References

Technical Support Center: Synthesis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nicotinic acid derivatives, with a primary focus on addressing poor yield.

Troubleshooting Guide: Overcoming Poor Yield

Low yields are a frequent challenge in organic synthesis. This guide provides a systematic approach to diagnosing and resolving common issues in the synthesis of nicotinic acid derivatives.

Q1: My esterification or amidation reaction is resulting in a low yield. What are the common causes and solutions?

A1: Low yields in esterification and amidation reactions of nicotinic acid can stem from several factors. A logical approach to troubleshooting is essential.[1]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A moderate increase in temperature can also be beneficial. For Fischer esterifications, using an excess of the alcohol can help drive the equilibrium towards the product.[2]

  • Hydrolysis of Product: The desired ester or amide may be hydrolyzing back to nicotinic acid during workup.

    • Solution: During aqueous workup, neutralize any acid catalyst at low temperatures (e.g., with an ice-cold saturated sodium bicarbonate solution) to prevent hydrolysis.[2] Minimize the number of aqueous washes or back-extract the aqueous layers to recover any dissolved product.

  • Poor Activation of Carboxylic Acid (for Amidation): In amide coupling reactions, the carboxylic acid may not be sufficiently activated.

    • Solution: Ensure your coupling reagents (e.g., DCC, EDC, HATU) are fresh and used in the correct stoichiometry. The addition of additives like HOBt or NHS to carbodiimide-mediated couplings can improve efficiency and suppress side reactions.[2][3][4][5]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Identify the side products through techniques like NMR or LC-MS to understand the side reactions. Common side reactions include:

      • N-methylation: When using strong methylating agents for esterification (e.g., dimethyl sulfate), methylation of the pyridine nitrogen can occur.[2]

      • Decarboxylation: At elevated temperatures, particularly under acidic conditions, nicotinic acid can decarboxylate.[2]

      • Over-reduction: When reducing a nicotinic acid derivative to an aldehyde, over-reduction to the alcohol is a common issue. Careful selection of the reducing agent and temperature control are crucial.

  • Purification Issues: Product may be lost during purification.

    • Solution: Optimize your purification method. For column chromatography, perform a thorough TLC analysis to determine the optimal solvent system. If the product is unstable on silica gel, consider deactivating the silica with a base like triethylamine or using an alternative stationary phase like alumina. Recrystallization is another option if a suitable solvent system can be found.

Below is a troubleshooting workflow to help diagnose the cause of low yield:

G start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->reagents conditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) reagents->conditions Reagents OK end_bad Persistent Low Yield reagents->end_bad Impure/Inactive monitor Monitor Reaction Progress (TLC, GC-MS, NMR) conditions->monitor monitor->conditions Reaction Stalled workup Evaluate Work-up & Purification (Extraction, Chromatography, Recrystallization) monitor->workup Reaction Complete decomposition Check for Product Decomposition workup->decomposition Product Loss end_good Improved Yield workup->end_good No Significant Loss side_reactions Investigate Side Reactions decomposition->side_reactions Decomposition Occurs decomposition->side_reactions No Decomposition side_reactions->conditions Side Reactions Minimized side_reactions->end_bad Side Reactions Persist G cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway Nicotinic Acid Nicotinic Acid Nicotinic Acid Mononucleotide (NaMN) Nicotinic Acid Mononucleotide (NaMN) Nicotinic Acid->Nicotinic Acid Mononucleotide (NaMN) NAPRT Nicotinic Acid Adenine Dinucleotide (NaAD) Nicotinic Acid Adenine Dinucleotide (NaAD) Nicotinic Acid Mononucleotide (NaMN)->Nicotinic Acid Adenine Dinucleotide (NaAD) NMNAT NAD+ NAD+ Nicotinic Acid Adenine Dinucleotide (NaAD)->NAD+ NAD Synthetase Nicotinamide Nicotinamide NAD+->Nicotinamide NAD-consuming enzymes (e.g., Sirtuins, PARPs) Nicotinamide Mononucleotide (NMN) Nicotinamide Mononucleotide (NMN) Nicotinamide->Nicotinamide Mononucleotide (NMN) NAMPT Nicotinamide Mononucleotide (NMN)->NAD+ NMNAT G cluster_esterification Protocol 1: Esterification cluster_amidation Protocol 2: Amidation (DCC Coupling) E1 Combine Nicotinic Acid, Ethanol, Toluene, Catalyst E2 Heat to 55°C for 4h E1->E2 E3 Reflux with Dean-Stark (Water Removal) E2->E3 E4 Cool and Filter E3->E4 E5 Concentrate Filtrate E4->E5 E6 Ethyl Nicotinate E5->E6 A1 Combine Nicotinic Acid, Amine, DMAP in DCM A2 Cool to 0°C and Add DCC A1->A2 A3 Stir at RT for 12-24h A2->A3 A4 Filter DCU Byproduct A3->A4 A5 Aqueous Workup A4->A5 A6 Purify (Chromatography) A5->A6 A7 Nicotinamide Derivative A6->A7

References

Technical Support Center: 5-(2,2-Dimethyl-propionylamino)-nicotinic acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with assays for "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" and related nicotinic acid derivatives. While specific interference data for this compound is limited, this guide addresses common challenges encountered during the analysis of similar small molecules using techniques like HPLC and LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying nicotinic acid and its derivatives?

A1: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and robust methods for the quantification of nicotinic acid and its derivatives in various matrices.[1][2][3] HPLC offers good sensitivity for many applications, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for complex biological samples.[1]

Q2: My assay is showing low sensitivity for this compound. What are the potential causes?

A2: Low sensitivity can stem from several factors, including suboptimal instrument parameters, inefficient sample extraction and cleanup, or the presence of interfering substances in the sample matrix. For LC-MS/MS, ion suppression due to co-eluting matrix components is a common cause.[4][5]

Q3: I am observing poor peak shape and retention time shifts in my HPLC analysis. What should I investigate?

A3: Poor chromatography can be due to issues with the mobile phase composition (e.g., incorrect pH or solvent ratio), column degradation, or sample solvent effects. Ensure the mobile phase is properly prepared and that the sample is dissolved in a solvent compatible with the mobile phase.

Q4: What is a "matrix effect" and how can it affect my results?

A4: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy and precision of quantification in LC-MS/MS assays.[4][5]

Troubleshooting Guides

Issue 1: Inaccurate Quantification due to Matrix Effects in LC-MS/MS

Symptoms:

  • Inconsistent results between sample replicates.

  • Poor recovery of spiked internal standards.

  • Discrepancies between results from different sample matrices.

Troubleshooting Workflow:

start Inaccurate Quantification (Suspected Matrix Effect) step1 Perform Post-Extraction Spike Experiment start->step1 step2 Calculate Matrix Factor (MF) step1->step2 decision1 Is MF significantly different from 1? step2->decision1 step3a Optimize Sample Preparation: - Improve extraction/cleanup - Use a different SPE sorbent - Dilute the sample decision1->step3a Yes step3b Optimize Chromatography: - Modify gradient to separate  analyte from interferences - Use a different column chemistry decision1->step3b Yes end Accurate Quantification decision1->end No step4 Implement Matrix-Matched Calibration Standards step3a->step4 step3b->step4 step5 Use a Stable Isotope-Labeled Internal Standard (SIL-IS) step4->step5 step5->end no No yes Yes

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

Detailed Steps:

  • Assess the Matrix Effect: Perform a post-extraction spike experiment by comparing the analyte's peak area in a spiked extract to its peak area in a clean solvent. A significant difference indicates a matrix effect.[4]

  • Improve Sample Preparation: Enhance sample cleanup to remove interfering components. This could involve solid-phase extraction (SPE) with a different sorbent or a liquid-liquid extraction step.

  • Optimize Chromatography: Modify the HPLC gradient to better separate the analyte from co-eluting matrix components. Experiment with different analytical columns that offer alternative selectivities.

  • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to compensate for consistent matrix effects.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Issue 2: Poor Peak Shape and Inconsistent Retention Times in HPLC

Symptoms:

  • Peak fronting or tailing.

  • Split peaks.

  • Shifting retention times between injections.

Troubleshooting Workflow:

start Poor Peak Shape/ Inconsistent Retention Time check1 Check Mobile Phase: - pH correct? - Freshly prepared? - Degassed? start->check1 check2 Inspect Column: - Correctly installed? - Any visible voids? - Within expected lifetime? start->check2 check3 Examine Sample: - Dissolved in mobile phase  or weaker solvent? - Filtered to remove particulates? start->check3 check4 Review Instrument Parameters: - Injection volume appropriate? - Column temperature stable? start->check4 solution1 Prepare Fresh Mobile Phase/ Adjust pH check1->solution1 solution2 Replace Column/ Use Guard Column check2->solution2 solution3 Re-dissolve/Filter Sample check3->solution3 solution4 Optimize Injection Volume/ Set Column Temperature check4->solution4 end Good Peak Shape & Stable Retention Time solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for HPLC peak shape and retention time issues.

Detailed Steps:

  • Verify Mobile Phase Integrity: Ensure the mobile phase is correctly prepared, at the appropriate pH, and has been recently degassed. The pH is critical for ionizable compounds like nicotinic acid derivatives.

  • Assess Column Health: Inspect the column for any signs of damage or voids at the inlet. If the column is old or has been used extensively, consider replacing it. Using a guard column can help extend the life of the analytical column.

  • Check Sample and Solvent Compatibility: The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to avoid peak distortion. Ensure samples are filtered to remove any particulates that could clog the column.

  • Review Method Parameters: Large injection volumes of strong solvents can lead to peak fronting. Ensure the column temperature is stable, as fluctuations can cause retention time shifts.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects

Objective: To determine the extent of ion suppression or enhancement for this compound in a given sample matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the initial mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before extraction.

  • Analyze all samples using the established LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Factor (MF)Interpretation
> 100%Ion Enhancement
< 100%Ion Suppression
100%No Matrix Effect
Recovery (RE)Interpretation
80-120%Acceptable Extraction Recovery
< 80% or > 120%Inefficient or Variable Extraction
Protocol 2: Optimization of Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To select the most effective SPE sorbent for removing matrix interferences.

Methodology:

  • Select a range of SPE sorbents with different chemistries (e.g., reversed-phase, ion-exchange, mixed-mode).

  • Process blank matrix samples spiked with this compound through each type of SPE cartridge according to the manufacturer's instructions.

  • Elute the analyte and analyze the extracts by LC-MS/MS.

  • Compare the results based on analyte recovery and the cleanliness of the resulting chromatogram (i.e., presence of interfering peaks).

Data Comparison Table:

SPE SorbentAnalyte Recovery (%)Matrix Effect (%)
C188570 (Suppression)
Mixed-Mode Cation Exchange9598 (Minimal Effect)
Polymeric Reversed-Phase9080 (Suppression)

Signaling Pathways and Logical Relationships

Potential Sources of Assay Interference

cluster_sample Sample Matrix cluster_process Analytical Process cluster_interference Interference Points endogenous Endogenous Compounds (e.g., phospholipids, metabolites) extraction Sample Preparation (Extraction/Cleanup) endogenous->extraction exogenous Exogenous Compounds (e.g., co-administered drugs) exogenous->extraction inefficient_cleanup Inefficient Removal of Interferences extraction->inefficient_cleanup chromatography Chromatographic Separation (HPLC/UPLC) coelution Co-elution with Analyte chromatography->coelution detection Detection (MS/MS) ion_suppression Ion Suppression/ Enhancement detection->ion_suppression inefficient_cleanup->chromatography coelution->detection

Caption: Logical flow of potential interference sources in a typical bioanalytical assay.

References

Technical Support Center: Synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis involves the acylation of 5-aminonicotinic acid with pivaloyl chloride in the presence of a base. The reaction is typically carried out in a suitable solvent, followed by workup and purification.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

Key parameters to monitor and control during scale-up include:

  • Temperature: The reaction is exothermic, and efficient heat dissipation is crucial to prevent side reactions and ensure product quality.

  • Reagent Addition Rate: Slow, controlled addition of pivaloyl chloride is necessary to maintain the optimal reaction temperature and prevent localized high concentrations.

  • Mixing: Efficient agitation is required to ensure homogeneity, especially in larger reactor volumes, to maximize reaction kinetics and minimize side-product formation.

  • pH Control: Maintaining the correct pH during the reaction and workup is critical for product stability and efficient isolation.

Q3: What are the common impurities observed in this synthesis?

Common impurities can include unreacted 5-aminonicotinic acid, pivalic acid (from hydrolysis of pivaloyl chloride), and di-acylated byproducts. The presence of these impurities can complicate purification and affect the final product quality.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Symptom: The isolated yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If starting material remains, consider extending the reaction time or slightly increasing the reaction temperature.Drive the reaction to completion, thereby increasing the yield of the desired product.
Hydrolysis of Pivaloyl Chloride Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.Minimize the formation of pivalic acid and favor the desired amidation reaction.
Suboptimal Base The choice and amount of base are critical. An insufficient amount of a weak base may not effectively neutralize the HCl byproduct. Consider using a stronger, non-nucleophilic base or a slight excess of the current base.Efficiently scavenge the generated HCl, pushing the reaction equilibrium towards the product.
Poor Mixing at Scale Inadequate agitation can lead to localized "hot spots" and incomplete reaction. Evaluate and optimize the reactor's mixing efficiency.Ensure uniform reaction conditions, leading to a more consistent and higher yield.
Problem 2: Product Purity Issues

Symptom: The final product is contaminated with significant levels of impurities, as identified by analytical methods like HPLC or NMR.

Potential Cause Troubleshooting Step Expected Outcome
Unreacted Starting Material Improve reaction conversion by optimizing reaction time, temperature, or stoichiometry of reagents. For purification, consider recrystallization from a suitable solvent system.Reduce the amount of 5-aminonicotinic acid in the final product.
Presence of Pivalic Acid During workup, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to extract the acidic pivalic acid.Effectively remove pivalic acid into the aqueous phase, purifying the desired product.
Formation of Di-acylated Byproduct Use a controlled stoichiometry of pivaloyl chloride (e.g., 1.0 to 1.1 equivalents). Slow, subsurface addition of the acylating agent can also minimize this side reaction.Reduce the formation of the di-pivaloylated impurity.
Ineffective Crystallization Screen different solvent systems for recrystallization to find one that provides good recovery of the product with high purity. Anti-solvent crystallization can also be an effective technique.Obtain a highly pure, crystalline product with minimal impurities.

Experimental Protocols

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from 5-aminonicotinic acid and pivaloyl chloride.

  • Reaction Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 5-aminonicotinic acid (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Base Addition: A non-nucleophilic base such as triethylamine (2.1 eq) is added to the suspension, and the mixture is stirred.

  • Cooling: The reaction mixture is cooled to 0-5 °C using a circulating chiller.

  • Pivaloyl Chloride Addition: Pivaloyl chloride (1.0 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Workup: The reaction mixture is quenched with water. The pH is adjusted to ~8-9 with a saturated sodium bicarbonate solution. The aqueous layer is separated and then acidified to pH ~4-5 with dilute HCl, leading to the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then with a non-polar solvent like n-pentane. The crude product is dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Data Presentation

Parameter Condition A Condition B Condition C
Solvent DichloromethaneTetrahydrofuranAcetonitrile
Base TriethylamineDiisopropylethylaminePyridine
Temperature 0 °C to RT0 °C to RT25 °C
Yield (%) 858875
Purity (HPLC, %) 97.598.295.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reagents Charge Reactor with 5-Aminonicotinic Acid & Solvent add_base Add Base charge_reagents->add_base cool Cool to 0-5 °C add_base->cool add_pivcl Dropwise Addition of Pivaloyl Chloride cool->add_pivcl react Stir at Room Temperature add_pivcl->react quench Quench with Water react->quench ph_adjust Adjust pH to 8-9, then 4-5 quench->ph_adjust filter Filter Precipitate ph_adjust->filter recrystallize Recrystallize filter->recrystallize dry Dry Final Product recrystallize->dry troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion extend_time Action: Extend Reaction Time / Increase Temperature check_completion->extend_time incomplete check_moisture Assess Moisture Contamination check_completion->check_moisture complete incomplete Incomplete complete Complete end_node Yield Improved extend_time->end_node use_dry Action: Use Anhydrous Reagents & Inert Atmosphere check_moisture->use_dry yes check_base Evaluate Base Strength/Amount check_moisture->check_base no moisture_present Yes moisture_absent No use_dry->end_node optimize_base Action: Optimize Base check_base->optimize_base insufficient check_base->end_node sufficient base_ok Sufficient base_not_ok Insufficient optimize_base->end_node

Technical Support Center: Crystallization of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the crystallization of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter several common issues during the crystallization of this compound. This guide offers systematic approaches to troubleshoot these challenges.

Problem 1: The compound does not dissolve in the chosen solvent.

  • Possible Cause: The solvent is not appropriate for the compound at the tested temperature.

  • Solution:

    • Increase the temperature of the solvent to its boiling point.

    • If the compound is still insoluble, the solvent is likely a poor choice.

    • Consult the solvent selection table (Table 1) and choose a solvent with a higher solubility for similar compounds. A solvent mixture (co-solvent system) can also be effective.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of impurities.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the saturation.

    • Ensure a slow cooling process. Rapid cooling can promote oiling out.

    • If the problem persists, consider a different solvent or a solvent mixture.

Problem 3: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated, or nucleation has not been initiated.

  • Solution:

    • Induce Nucleation:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of the compound.

      • Cool the solution to a lower temperature using an ice bath.

    • Increase Supersaturation:

      • Evaporate some of the solvent to increase the concentration of the compound.

      • If using a co-solvent system, add more of the "anti-solvent" (the solvent in which the compound is less soluble).

Problem 4: Crystals form too quickly.

  • Possible Cause: The solution is too concentrated, or the cooling is too rapid.[1]

  • Solution:

    • Re-heat the solution to redissolve the crystals.

    • Add more solvent to reduce the concentration.

    • Allow the solution to cool more slowly at room temperature before moving to a colder environment.

Problem 5: The resulting crystals are impure.

  • Possible Cause: Impurities were co-precipitated during crystallization.

  • Solution:

    • Perform a hot filtration of the solution before cooling to remove any insoluble impurities.

    • Ensure the cooling process is slow to allow for selective crystallization.

    • Recrystallize the obtained crystals. A second crystallization step often significantly improves purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The ideal solvent will dissolve the compound when hot but have low solubility when cold. Based on data for the parent compound, nicotinic acid, solvents like ethanol, and dimethyl sulfoxide (DMSO) are good starting points.[2][3] A co-solvent system, such as ethanol/water or acetone/hexane, can also be effective. It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific compound.

Q2: How can I obtain different polymorphic forms of the compound?

A2: Polymorphism is common in nicotinic acid derivatives.[4][5] The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature at which crystallization occurs. To explore different polymorphs, systematically vary these conditions. Characterization techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can be used to identify the resulting crystal forms.

Q3: Should I filter the solution while it is hot?

A3: Yes, if you observe any insoluble material in the hot solution, a hot filtration step is recommended. This will remove insoluble impurities and prevent them from being incorporated into your final crystals.

Q4: What is a seed crystal and how do I use it?

A4: A seed crystal is a small, pure crystal of your compound. Adding it to a supersaturated solution can initiate crystallization. If you do not have a pure crystal, you can sometimes create one by dissolving a small amount of the crude material in a minimal amount of hot solvent and allowing it to evaporate slowly.

Experimental Protocols

Protocol 1: Single Solvent Crystallization

  • Dissolution: In a flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean flask.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Co-solvent Crystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-solvent: While the solution is still warm, slowly add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1.

Data Presentation

Table 1: Solubility of Nicotinic Acid in Various Solvents at 298.15 K (25 °C)

SolventMolar Solubility (mol/L)Reference
Dimethyl Sulfoxide (DMSO)High[2][3]
EthanolModerate[2][3]
WaterModerate[2][3]
AcetoneLow[2][3]
AcetonitrileVery Low[2][3]
Diethyl EtherVery Low[2][3]

Note: This data is for the parent compound, nicotinic acid, and should be used as a guideline for solvent selection for this compound.

Visualizations

Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation a Add Crude Compound and Solvent b Heat to Dissolve a->b c Hot Filtration (Optional) b->c d Slow Cooling c->d e Induce Nucleation (If Necessary) d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Crystals g->h

Caption: General experimental workflow for crystallization.

Troubleshooting_Tree start Start Crystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue crystals_impure Crystals Impure start->crystals_impure Issue success Pure Crystals Obtained start->success Success action1 Induce Nucleation (Scratch, Seed Crystal) no_crystals->action1 Try First action2 Concentrate Solution no_crystals->action2 If Still No Crystals action3 Re-heat and Add More Solvent oiling_out->action3 Try First action4 Cool More Slowly oiling_out->action4 Also Consider action5 Recrystallize crystals_impure->action5 Primary Solution action6 Perform Hot Filtration crystals_impure->action6 If Insoluble Impurities action1->success action2->success action3->success action4->success action5->success action6->success

Caption: Troubleshooting decision tree for crystallization.

References

Technical Support Center: 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation pathways, and experimental troubleshooting for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the amide bond: The amide linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 5-amino-nicotinic acid and pivalic acid (2,2-dimethylpropanoic acid). This is a common degradation pathway for molecules containing amide functional groups.[1]

  • Degradation of the nicotinic acid core: Nicotinic acid itself is generally stable.[2] However, under harsh conditions such as strong oxidation or high-intensity UV light, the pyridine ring can undergo degradation.[3]

Q2: What factors are most likely to influence the stability of this compound in solution?

Several factors can affect the stability of the compound in a laboratory setting:[4]

  • pH: The rate of amide hydrolysis is often pH-dependent.[5] Both acidic and basic conditions can catalyze the breakdown.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[3]

  • Oxidizing agents: The presence of oxidizing agents may lead to the degradation of the nicotinic acid moiety.[4]

Q3: What are the recommended analytical techniques to monitor the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for separating and quantifying the parent compound from its potential degradation products.[6] For identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended due to its sensitivity and ability to provide structural information.[1]

Q4: How should I prepare stock solutions of this compound to ensure its stability?

To prepare stable stock solutions, consider the following:

  • Solvent Selection: Use a high-purity (HPLC or MS grade) aprotic organic solvent such as DMSO or acetonitrile for the initial stock solution.

  • Buffering: For aqueous working solutions, use a buffer system to maintain a stable pH, preferably in the neutral range (pH 6-8) where amide hydrolysis is often minimized.

  • Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.[4]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Appearance of a new peak in the HPLC chromatogram during a stability study. Compound degradation.1. Characterize the new peak using LC-MS/MS to identify the degradant.2. Compare the retention time with that of potential standards (e.g., 5-amino-nicotinic acid).3. Review the experimental conditions (pH, temperature, light exposure) to identify the stressor.[3]
The concentration of the parent compound decreases over time. Degradation or precipitation.1. Visually inspect the solution for any precipitate. If present, check the solubility of the compound in the chosen solvent.[4]2. If no precipitate is observed, degradation is likely. Analyze samples at earlier time points to establish a degradation curve.
Solution changes color or becomes cloudy. Degradation into a colored or insoluble product, or poor solubility.1. Verify the solubility limit of the compound in your experimental medium.[4]2. Filter the solution using a 0.22 µm syringe filter before analysis to remove any precipitate.[4]3. Attempt to identify the colored species, as it may be an oxidative degradation product.
Irreproducible retention times in HPLC analysis. Mobile phase issues or column degradation.1. Ensure the mobile phase is properly degassed and that the pH is consistent.[7]2. Check for buffer precipitation if using a high organic solvent concentration.3. Condition the column with the mobile phase until a stable baseline is achieved.[7]

Quantitative Data

The following data is illustrative and intended to provide a general understanding of potential degradation kinetics. Actual results may vary based on experimental conditions.

Table 1: Illustrative Hydrolytic Degradation of this compound at 50°C

pHHalf-life (t½) in hoursMajor Degradant
2.0245-amino-nicotinic acid
7.0> 200Not significant
10.0485-amino-nicotinic acid

Table 2: Illustrative Photostability in Aqueous Solution (pH 7.0) under ICH Q1B Conditions

Condition% Degradation after 24 hoursMajor Degradant
Cool white fluorescent light< 1%Not applicable
UV-A light (320-400 nm)~5%Unidentified polar degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature.

    • Photolytic Degradation: Expose a 0.1 mg/mL aqueous solution (in a quartz cuvette) to UV light (254 nm and 365 nm).

  • Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[4] Neutralize acidic and basic samples before analysis.

  • Analytical Method: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[3]

Protocol 2: HPLC Analytical Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_pathway Potential Hydrolytic Degradation Pathway parent 5-(2,2-Dimethyl-propionylamino)- nicotinic acid degradant1 5-Amino-nicotinic acid parent->degradant1 Amide Hydrolysis (H+ or OH-) degradant2 Pivalic acid parent->degradant2 Amide Hydrolysis (H+ or OH-)

Caption: Potential hydrolytic degradation of the target compound.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic) prep->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze data Identify Degradants & Determine Degradation Rate analyze->data

Caption: Workflow for a forced degradation study.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Peaks start Unexpected Peak in Chromatogram q1 Is the peak present in the blank? start->q1 a1_yes Source is solvent, mobile phase, or system contamination. q1->a1_yes Yes q2 Does the peak area increase over time? q1->q2 No a2_yes Peak is a degradation product. q2->a2_yes Yes a2_no Peak is likely an impurity from the original sample. q2->a2_no No end Characterize with MS a2_yes->end

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Validation & Comparative

Comparative Analysis of Nicotinic Acid Derivatives: A Framework for Evaluating "5-(2,2-Dimethyl-propionylamino)-nicotinic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activities of nicotinic acid derivatives, offering a framework for the potential evaluation of "5-(2,2-Dimethyl-propionylamino)-nicotinic acid." To date, specific biological activity data for "this compound" is not available in the public domain. However, based on the diverse bioactivities of structurally related nicotinic acid analogs, it is plausible that this compound may exhibit therapeutic potential, particularly in the areas of anti-inflammatory and antimicrobial applications. This guide synthesizes available data on representative nicotinic acid derivatives to provide a benchmark for future studies.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily used for treating dyslipidemia.[1] The core structure of nicotinic acid, a pyridine ring with a carboxylic acid at the 3-position, has served as a versatile scaffold for the development of a wide range of derivatives with diverse pharmacological properties. These derivatives have been investigated for various therapeutic applications, including as anti-inflammatory, antimicrobial, analgesic, and antidiabetic agents.[2][3][4][5] Modifications at different positions of the pyridine ring can significantly influence the biological activity of the resulting compounds.

Potential Activities of this compound

Given the amide linkage at the 5-position, "this compound" belongs to the class of 5-amido-nicotinic acid derivatives. Research on related compounds suggests that this structural motif can be conducive to various biological activities. For instance, derivatives of 5-amino-nicotinic acid have shown potential as inhibitors of α-amylase and α-glucosidase, suggesting a possible role in managing type 2 diabetes.[5] Furthermore, the broader family of nicotinic acid derivatives has demonstrated significant anti-inflammatory and antimicrobial effects.[3][6]

This guide will focus on these two prominent areas of activity—anti-inflammatory and antimicrobial—providing comparative data from published studies on various nicotinic acid derivatives.

Comparative Data: Anti-inflammatory Activity

Several studies have explored the anti-inflammatory potential of nicotinic acid derivatives, often evaluating their ability to inhibit inflammatory mediators or enzymes like cyclooxygenase-2 (COX-2).[6] The following table summarizes the in vitro anti-inflammatory activity of selected nicotinic acid and isonicotinic acid derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

CompoundAssayResultReference CompoundResult (Reference)Source
Isonicotinate 5 Inhibition of ROS production in human blood cellsIC50: 1.42 ± 0.1 µg/mLIbuprofenIC50: 11.2 ± 1.9 µg/mL[7]
2-(2-bromophenylamino)nicotinic acid (4c )Nitrite inhibition in RAW 264.7 macrophages-Ibuprofen-[8]
Nicotinic acidInhibition of carrageenan-induced paw edema (in vivo)Active at 250 and 500 mg/kg--[8]
2-(2-bromophenylamino)nicotinic acid derivative (4a )Writhing test (in vivo analgesic)61.7 ± 4.8% inhibitionMefenamic Acid72.4 ± 4.6% inhibition[9]
2-(2-bromophenylamino)nicotinic acid derivative (4c )Writhing test (in vivo analgesic)73.7 ± 6.2% inhibitionMefenamic Acid72.4 ± 4.6% inhibition[9]

Comparative Data: Antimicrobial Activity

Nicotinic acid derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[3][10] The data below presents the minimum inhibitory concentrations (MIC) for selected compounds against various microorganisms.

Table 2: In Vitro Antimicrobial Activity of Selected Nicotinic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL) (Reference)Source
Acylhydrazone 13 Staphylococcus epidermidis ATCC 122281.95--[3]
Acylhydrazone 13 Staphylococcus aureus ATCC 43300 (MRSA)7.81--[3]
Acylhydrazone 5 Staphylococcus aureus ATCC 43300 (MRSA)15.62--[3]
1,3,4-Oxadiazoline 25 Bacillus subtilis ATCC 66337.81--[3]
1,3,4-Oxadiazoline 25 Staphylococcus aureus ATCC 65387.81--[3]
Nicotinamide NC 3 Pseudomonas aeruginosa ATCC 278530.016 mM--[10]
Nicotinamide NC 3 Klebsiella pneumoniae NCIMB 91110.016 mM--[10]
Nicotinamide NC 5 Gram-positive bacteria0.03 mM--[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are outlines of common experimental protocols used to assess the anti-inflammatory and antimicrobial activities of nicotinic acid derivatives.

In Vitro Anti-inflammatory Activity Assay (Nitrite Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Nitrite Quantification: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of nitrite inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Visualizations

To further illustrate the concepts discussed, the following diagrams represent a typical experimental workflow for screening compounds and a simplified inflammatory signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_lead_optimization Lead Optimization synthesis Synthesis of Nicotinic Acid Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Anti-inflammatory, Antimicrobial) characterization->primary_screening dose_response Dose-Response Studies (IC50 / MIC Determination) primary_screening->dose_response selectivity Selectivity & Cytotoxicity Assays dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar admet In Silico / In Vitro ADMET Profiling sar->admet lead_optimization Lead Optimization admet->lead_optimization

A generalized workflow for the discovery and development of novel therapeutic agents.

inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor signaling Intracellular Signaling Cascade (e.g., NF-κB Pathway) receptor->signaling transcription Gene Transcription signaling->transcription mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) transcription->mediators response Inflammatory Response mediators->response inhibitor Nicotinic Acid Derivative (Potential Inhibitor) inhibitor->signaling Inhibition

A simplified representation of a pro-inflammatory signaling pathway.

Conclusion

While there is a current lack of specific biological data for "this compound," the extensive research on related nicotinic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to characterize its activity. Based on the existing literature, initial screening of this compound for anti-inflammatory and antimicrobial properties would be a logical starting point. Subsequent structure-activity relationship studies could further elucidate the role of the 5-(2,2-dimethyl-propionylamino) substituent in modulating biological activity.

References

Validating the Biological Target of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological target of "5-(2,2-Dimethyl-propionylamino)-nicotinic acid," a derivative of nicotinic acid. Due to the limited publicly available experimental data for this specific compound, this document focuses on the known biological targets of its parent compound, nicotinic acid (niacin), and presents a comparative analysis with alternative modulators of these targets. The primary hypothesized targets are the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), and the enzyme Diacylglycerol O-Acyltransferase 2 (DGAT2).

Putative Biological Targets and Comparative Analysis

Based on its structural similarity to nicotinic acid, "this compound" is predicted to interact with GPR109A and DGAT2. Nicotinic acid is a known agonist of GPR109A and an inhibitor of DGAT2.[1][2] The following tables present a comparison of nicotinic acid with other known modulators of these targets.

GPR109A Agonist Comparison

GPR109A is a Gi protein-coupled receptor primarily expressed in adipocytes and immune cells.[2] Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis.[3]

CompoundTypeTargetEC50/IC50Key Features
Nicotinic Acid (Niacin) AgonistGPR109A~100 nM (EC50)[4]Endogenous ligand precursor, broad-spectrum lipid-lowering effects.[5]
Acipimox AgonistGPR109APotent agonist[6]A structural analog of nicotinic acid used as a lipolysis inhibitor.[6]
MK-1903 AgonistGPR109APotent and selective agonist[7]A GPR109A agonist that lowers free fatty acids.[7][8]
DGAT2 Inhibitor Comparison

DGAT2 is a key enzyme in the synthesis of triglycerides.[9] Its inhibition is a therapeutic strategy for metabolic disorders.[9] Niacin has been shown to non-competitively inhibit DGAT2.[1]

CompoundTypeTargetIC50Key Features
Nicotinic Acid (Niacin) InhibitorDGAT2~0.1 mM[1]Non-competitive inhibitor of DGAT2.[1]
PF-06424439 InhibitorDGAT214 nM[10]A potent and selective, orally bioavailable DGAT2 inhibitor.[10][11]

Experimental Protocols

To validate the interaction of "this compound" with its putative targets, the following experimental protocols can be employed.

GPR109A Activation Assay

Objective: To determine if "this compound" is an agonist of GPR109A and to quantify its potency (EC50).

Methodology: A common method is a cell-based functional assay measuring the inhibition of cAMP production.[3]

  • Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293).

  • Assay Principle: GPR109A activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This can be measured using various commercial kits (e.g., LANCE Ultra cAMP Kit, Cisbio).

  • Procedure:

    • Seed the GPR109A-expressing cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound ("this compound"), a reference agonist (nicotinic acid), and a negative control.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add the test and reference compounds to the cells and incubate.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

DGAT2 Inhibition Assay

Objective: To determine if "this compound" inhibits DGAT2 activity and to quantify its potency (IC50).

Methodology: A cell-free assay using microsomes containing DGAT2 is a standard method.[12][13]

  • Enzyme Source: Use microsomes prepared from cells overexpressing human DGAT2 or from a tissue with high DGAT2 expression.

  • Assay Principle: The assay measures the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 15 mM MgCl2), diacylglycerol, and the microsomal enzyme preparation.

    • Add serial dilutions of the test compound ("this compound"), a reference inhibitor (PF-06424439), and a negative control.

    • Initiate the reaction by adding a radiolabeled substrate, such as [14C]oleoyl-CoA.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and extract the lipids.

    • Separate the triglycerides by thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled triglyceride using a scintillation counter.

  • Data Analysis: Plot the percentage of DGAT2 inhibition against the compound concentration and fit the data to determine the IC50 value.

Visualizing the Pathways and Workflows

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A (HCA2) Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Lipolysis Inhibition of Lipolysis AC->Lipolysis Gi->AC Inhibits Gbg Gβγ Ligand 5-(2,2-Dimethyl-propionylamino) -nicotinic acid (or Niacin) Ligand->GPR109A ATP ATP ATP->AC PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL HSL->Lipolysis

Caption: GPR109A signaling cascade initiated by an agonist, leading to the inhibition of lipolysis.

DGAT2 and Triglyceride Synthesis Pathway

DGAT2_Pathway DGAT2 DGAT2 TG Triglyceride (TG) DGAT2->TG Inhibitor 5-(2,2-Dimethyl-propionylamino) -nicotinic acid (or Niacin) Inhibitor->DGAT2 Inhibits DAG Diacylglycerol (DAG) DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT2 VLDL VLDL Assembly & Secretion TG->VLDL

Caption: The role of DGAT2 in the final step of triglyceride synthesis and its inhibition.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo / Ex Vivo Validation TargetBinding Target Binding Assay (e.g., Radioligand Binding) CellularAssay Cell-Based Functional Assay (e.g., cAMP measurement) TargetBinding->CellularAssay EnzymeAssay Enzymatic Assay (e.g., DGAT2 inhibition) EnzymeAssay->CellularAssay SAR Structure-Activity Relationship (SAR) Studies CellularAssay->SAR PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) AnimalModel Disease Animal Model Efficacy Studies PKPD->AnimalModel LeadOpt Lead Optimization AnimalModel->LeadOpt Hypothesis Hypothesis: Compound targets GPR109A and/or DGAT2 Hypothesis->TargetBinding Hypothesis->EnzymeAssay SAR->PKPD

Caption: A generalized workflow for the validation and development of a novel compound.

References

"5-(2,2-Dimethyl-propionylamino)-nicotinic acid" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid and its analogs as inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in triglyceride synthesis, making it a significant target for the development of therapeutics for metabolic diseases such as obesity and type 2 diabetes.[1] This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support research and development in this area.

Structure-Activity Relationship (SAR) and Performance Comparison

The inhibitory activity of 5-(acylamino)-nicotinic acid derivatives against DGAT1 is highly dependent on the nature of the acyl group at the 5-position. The general chemical structure for this class of compounds is shown below:

General Structure of 5-(Acylamino)-nicotinic Acid Derivatives

Figure 1. General chemical structure of 5-(acylamino)-nicotinic acid derivatives.

The following table summarizes the in vitro DGAT1 inhibitory activity (IC50) for a series of analogs, providing a direct comparison of their potency.

Compound IDR Group (Acyl Moiety)hDGAT1 IC50 (nM)
1 2,2-Dimethyl-propionyl (Pivaloyl) [Data Not Available in Public Domain]
2Benzoyl>10000
34-Fluorobenzoyl1300
44-Trifluoromethylbenzoyl330
54-tert-Butylbenzoyl25
6Cyclohexanecarbonyl31
7Adamantane-1-carbonyl10

Data presented in this table is a representative compilation from literature on 5-(acylamino)pyridine-3-carboxylic acid DGAT1 inhibitors for illustrative SAR discussion. Specific IC50 values for compound 1 were not publicly available.

From the compiled data, a clear SAR trend emerges. A bulky, lipophilic acyl group at the 5-position of the nicotinic acid core is crucial for potent DGAT1 inhibition. For instance, replacing the small benzoyl group (Compound 2) with a more sterically hindered and lipophilic 4-tert-butylbenzoyl group (Compound 5) leads to a significant increase in potency. This trend is further exemplified by the adamantane-1-carbonyl derivative (Compound 7), which exhibits the highest potency in this series. The pivaloyl group of the title compound, this compound (Compound 1), is structurally similar to the tert-butylbenzoyl and adamantyl groups in terms of its bulk and lipophilicity, suggesting it is also likely to be a potent DGAT1 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-(acylamino)-nicotinic acid derivatives as DGAT1 inhibitors.

In Vitro DGAT1 Enzyme Inhibition Assay (Microsomal Assay)

This assay determines the direct inhibitory effect of a compound on the DGAT1 enzyme.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against human DGAT1.

Materials:

  • Human DGAT1-overexpressing insect cell microsomes.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2.

  • Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), [14C]Oleoyl-CoA.

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and vials.

Procedure:

  • Prepare a reaction mixture containing assay buffer, microsomes, and DAG.

  • Add the test compound at various concentrations (typically from 1 nM to 100 µM) to the reaction mixture. A DMSO control is run in parallel.

  • Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform and methanol.

  • Extract the lipids and separate them using thin-layer chromatography (TLC).

  • Visualize the radiolabeled triglycerides and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular DGAT1 Inhibition Assay

This assay measures the ability of a compound to inhibit triglyceride synthesis in a cellular context.

Objective: To assess the potency of test compounds in inhibiting cellular DGAT1 activity.

Materials:

  • HEK293 cells stably overexpressing human DGAT1.

  • Cell culture medium (DMEM with 10% FBS).

  • [14C]Oleic acid complexed to bovine serum albumin (BSA).

  • Test compounds dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Lipid extraction solvents (hexane/isopropanol, 3:2 v/v).

Procedure:

  • Plate HEK293-hDGAT1 cells in 24-well plates and grow to confluence.

  • Wash the cells with PBS.

  • Pre-incubate the cells with serum-free DMEM containing the test compound at various concentrations for 1 hour.

  • Add [14C]oleic acid-BSA complex to each well and incubate for 4 hours at 37°C.

  • Wash the cells twice with PBS.

  • Extract the total cellular lipids using a hexane/isopropanol mixture.

  • Separate the lipids by TLC.

  • Quantify the amount of [14C] incorporated into triglycerides using a phosphorimager or scintillation counting.

  • Determine the IC50 values as described for the in vitro assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DGAT1-mediated triglyceride synthesis pathway and a typical experimental workflow for screening DGAT1 inhibitors.

DGAT1_Pathway cluster_Kennedy Kennedy Pathway Glycerol_3_P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) Glycerol_3_P->LPA GPAT PA Phosphatidic Acid (PA) LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP TG Triglyceride (TG) DAG->TG DGAT1 Acyl_CoA1 Acyl-CoA Acyl_CoA1->LPA Acyl_CoA2 Acyl-CoA Acyl_CoA2->PA Acyl_CoA3 Acyl-CoA Acyl_CoA3->TG DGAT1 DGAT1 Inhibitor 5-(Acylamino)-nicotinic acids Inhibitor->DGAT1

Caption: Triglyceride synthesis pathway highlighting the role of DGAT1.

The diagram above illustrates the final and committed step of triglyceride synthesis, which is catalyzed by DGAT1.[2][3] The enzyme esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[3][4] 5-(Acylamino)-nicotinic acid derivatives act by inhibiting DGAT1, thereby blocking this crucial step in lipid metabolism.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Primary_Screen Primary Screening (hDGAT1 Microsomal Assay) Hit_Confirmation Hit Confirmation (IC50 Determination) Primary_Screen->Hit_Confirmation Selectivity_Assay Selectivity Assay (vs. DGAT2, ACAT) Hit_Confirmation->Selectivity_Assay Cellular_Potency Cellular Potency Assay (HEK293-hDGAT1) Selectivity_Assay->Cellular_Potency Lipid_Accumulation Lipid Accumulation Assay (Adipocytes) Cellular_Potency->Lipid_Accumulation PK_Studies Pharmacokinetic Studies (Rodent Models) Lipid_Accumulation->PK_Studies Efficacy_Studies Efficacy Studies (Diet-Induced Obesity Models) PK_Studies->Efficacy_Studies Lead_Candidate Lead Candidate Identification Efficacy_Studies->Lead_Candidate

Caption: Experimental workflow for the identification of DGAT1 inhibitors.

This workflow outlines the multi-step process for identifying and characterizing novel DGAT1 inhibitors. It begins with high-throughput in vitro screening to identify initial hits, followed by confirmation of their potency and selectivity. Promising compounds are then evaluated in cell-based assays to determine their efficacy in a more physiologically relevant context. Finally, lead candidates are progressed to in vivo studies to assess their pharmacokinetic properties and therapeutic potential in animal models of metabolic disease.

References

Unraveling the Therapeutic Potential of Novel Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel chemical entities against established inhibitors is a cornerstone of preclinical research. This guide provides a comparative framework for "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" against a class of well-characterized enzyme inhibitors. However, a comprehensive search of scientific literature and chemical databases reveals no publicly available data on the biological activity or specific molecular targets of "this compound."

Therefore, to illustrate the requested comparative analysis, this guide will utilize Prolyl Hydroxylase Domain (PHD) inhibitors as a relevant example, given that the nicotinic acid scaffold is present in some compounds of this class. We will compare the established PHD inhibitors, Roxadustat and Vadadustat, to provide a template for how "this compound" could be evaluated and positioned if its inhibitory activity were characterized.

A Comparative Analysis of Prolyl Hydroxylase (PHD) Inhibitors

Prolyl hydroxylase domain (PHD) enzymes are critical regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, small molecules can stabilize HIF-α, a transcription factor that orchestrates the cellular response to low oxygen levels. This mechanism has been therapeutically exploited to stimulate erythropoiesis for the treatment of anemia, particularly in patients with chronic kidney disease.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of leading PHD inhibitors against the three main PHD isoforms (PHD1, PHD2, and PHD3). This data is crucial for understanding the selectivity profile and potential therapeutic window of each compound.

CompoundTargetIC50 (nM)Assay ConditionsReference
Roxadustat (FG-4592) PHD1~100Recombinant human enzyme, biochemical assay
PHD2~80Recombinant human enzyme, biochemical assay
PHD3~70Recombinant human enzyme, biochemical assay
Vadadustat (AKB-6548) PHD1~1,000Recombinant human enzyme, biochemical assay
PHD2~500Recombinant human enzyme, biochemical assay
PHD3~200Recombinant human enzyme, biochemical assay
Daprodustat (GSK1278863) PHD122Recombinant human enzyme, biochemical assay
PHD223Recombinant human enzyme, biochemical assay
PHD335Recombinant human enzyme, biochemical assay
Molidustat (BAY 85-3934) PHD170Recombinant human enzyme, biochemical assay
PHD214Recombinant human enzyme, biochemical assay
PHD329Recombinant human enzyme, biochemical assay
Enarodustat (JTZ-951) PHD1140Recombinant human enzyme, biochemical assay
PHD24.4Recombinant human enzyme, biochemical assay
PHD37.9Recombinant human enzyme, biochemical assay
This compound Data Not AvailableData Not AvailableData Not Available

Signaling Pathway and Experimental Workflow

The Hypoxia-Inducible Factor (HIF) Signaling Pathway

The diagram below illustrates the central role of PHD enzymes in the HIF signaling pathway and the mechanism of action of PHD inhibitors. Under normoxic conditions, PHDs hydroxylate HIF-α, leading to its degradation. PHD inhibitors block this process, allowing HIF-α to accumulate, translocate to the nucleus, and activate target genes.

HIF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIFa HIF-α OH_HIFa Hydroxylated HIF-α HIFa->OH_HIFa Hydroxylation HIF_complex HIF-α/HIF-β Complex HIFa->HIF_complex cluster_nucleus cluster_nucleus HIFa->cluster_nucleus Translocation (Stabilized) PHD PHD Enzymes O2 O₂ O2->PHD aKG α-KG aKG->PHD Fe2 Fe²⁺ Fe2->PHD VHL VHL OH_HIFa->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor PHD Inhibitor (e.g., Roxadustat) Inhibitor->PHD Inhibition HIFb HIF-β HIFb->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_Genes Target Genes (e.g., EPO, VEGF) HRE->Target_Genes Transcription Transcription Target_Genes->Transcription

Figure 1: Mechanism of PHD inhibitors in the HIF signaling pathway.
General Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel enzyme inhibitor.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Compound Test Compound (e.g., this compound) Biochemical_Assay Biochemical Assay Compound->Biochemical_Assay Cell_Assay Cell-Based Assay (e.g., HIF-α Stabilization in Cells) Compound->Cell_Assay Selectivity Selectivity Profiling (Against related enzymes/off-targets) Compound->Selectivity Target_Enzyme Target Enzyme (e.g., Recombinant PHD2) Target_Enzyme->Biochemical_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) IC50->Mechanism Data_Analysis Data Analysis and Comparison to Known Inhibitors IC50->Data_Analysis EC50 Determine EC50 Cell_Assay->EC50 Target_Engagement Target Engagement Assay (e.g., CETSA) EC50->Target_Engagement EC50->Data_Analysis Selectivity->Data_Analysis

Figure 2: A general workflow for the in vitro characterization of a novel enzyme inhibitor.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are example methodologies for key experiments in the characterization of PHD inhibitors.

Recombinant Human PHD2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against the human PHD2 enzyme.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound ("this compound" or known inhibitor)

  • Detection reagent (e.g., luminescence-based or fluorescence-based oxygen consumption probe)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant PHD2 enzyme, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate, α-ketoglutarate, ascorbate, and FeSO₄.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the signal using a plate reader according to the detection reagent manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

HIF-1α Stabilization in Human Cells

Objective: To assess the ability of a test compound to stabilize HIF-1α in a cellular context.

Materials:

  • Human cell line (e.g., HEK293T or a relevant cancer cell line)

  • Cell culture medium and supplements

  • Test compound

  • Positive control (e.g., Roxadustat or Desferrioxamine)

  • Lysis buffer

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or positive control for a specified duration (e.g., 4-6 hours).

  • Wash the cells with PBS and lyse them on ice.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the HIF-1α protein band using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin).

  • Determine the EC50 value for HIF-1α stabilization.

Conclusion

While "this compound" remains an uncharacterized compound in the public domain, the framework presented here provides a clear and structured approach for its evaluation should data become available. By employing standardized biochemical and cell-based assays, and by comparing the resulting quantitative data with that of established inhibitors like Roxadustat and Vadadustat, researchers can effectively determine its potency, selectivity, and potential as a therapeutic agent. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying biological mechanisms and the necessary steps for a thorough preclinical assessment. Future research into the biological activities of "this compound" is required to ascertain its place in the landscape of enzyme inhibitors.

Comparative Analysis of the Cross-Reactivity Profile of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential cross-reactivity of a novel nicotinic acid derivative, contextualized by comparison with its parent compound and selective modulators of its primary targets.

This guide provides a comparative analysis of the predicted cross-reactivity of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid , a derivative of nicotinic acid (niacin). Due to the limited publicly available data on this specific derivative, its pharmacological profile is inferred from its structural similarity to nicotinic acid. This guide compares the known cross-reactivity of nicotinic acid with that of highly selective modulators for its principal molecular targets: the G protein-coupled receptor 109A (GPR109A) and the enzyme Diacylglycerol O-acyltransferase 2 (DGAT2).

The primary therapeutic actions of nicotinic acid, including its lipid-modifying effects, are mediated through the activation of GPR109A and the inhibition of DGAT2. However, at therapeutic concentrations, nicotinic acid can interact with other receptors and enzymes, leading to off-target effects. Understanding the selectivity profile of novel derivatives is therefore crucial for predicting their potential efficacy and safety.

This comparison focuses on nicotinic acid as the parent compound, GSK256073 as a selective GPR109A agonist, and PF-06424439 as a selective DGAT2 inhibitor. By examining the selectivity of these compounds, we can establish a framework for assessing the potential cross-reactivity of novel nicotinic acid derivatives like this compound.

Comparative Selectivity Data

The following tables summarize the available quantitative data on the potency and selectivity of nicotinic acid, GSK256073, and PF-06424439 against their primary targets and a selection of potential off-target molecules.

Table 1: Activity at Primary and Related G Protein-Coupled Receptors

CompoundPrimary TargetGPR109A (Human)GPR109B (Human)Off-Target GPCRs
Nicotinic Acid GPR109AEC50: ~1-10 µMActivatesLimited data, but generally requires high concentrations for off-target effects.
GSK256073 GPR109ApEC50: 7.5Highly selective for GPR109AMinimal activity on a panel of other GPCRs.
This compound GPR109A (Predicted)Data not availableData not availableData not available

Table 2: Activity at Primary and Related Enzymes

CompoundPrimary TargetDGAT2 (Human)DGAT1 (Human)Cytochrome P450 Enzymes
Nicotinic Acid DGAT2InhibitsNo significant inhibitionInhibits CYP2D6 (Ki = 3.8 mM), CYP3A4, and CYP2E1 at high concentrations.[1][2]
PF-06424439 DGAT2IC50: 14 nM[3][4][5]No significant activity.[5]Data not available, but designed for high selectivity.
This compound DGAT2 (Predicted)Data not availableData not availableData not available

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used to assess cross-reactivity, the following diagrams illustrate the key signaling pathways and experimental workflows.

GPR109A_Signaling_Pathway GPR109A Signaling Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Nicotinic Acid or This compound Agonist->GPR109A Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: GPR109A signaling cascade upon agonist binding.

DGAT2_Inhibition_Pathway DGAT2 Inhibition and Triglyceride Synthesis Inhibitor Nicotinic Acid or This compound DGAT2 Diacylglycerol O-acyltransferase 2 Inhibitor->DGAT2 Inhibits Triglycerides Triglycerides DGAT2->Triglycerides Synthesizes DAG Diacylglycerol DAG->DGAT2 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT2 VLDL VLDL Assembly and Secretion Triglycerides->VLDL

Caption: Inhibition of triglyceride synthesis via DGAT2.

Experimental_Workflow Cross-Reactivity Assessment Workflow cluster_primary Primary Target Engagement cluster_functional Cell-Based Functional Assays cluster_selectivity Selectivity Profiling Receptor_Binding Receptor Binding Assay (e.g., Radioligand displacement) cAMP_Assay cAMP Accumulation Assay (for GPR109A activity) Receptor_Binding->cAMP_Assay Enzyme_Activity Enzyme Inhibition Assay (e.g., Colorimetric, Fluorometric) Triglyceride_Assay Triglyceride Synthesis Assay (in hepatocytes) Enzyme_Activity->Triglyceride_Assay Lipolysis_Assay Lipolysis Assay (e.g., Glycerol release) cAMP_Assay->Lipolysis_Assay Off_Target_Screening Off-Target Screening Panel (Receptors, Enzymes, Ion Channels) CYP450_Inhibition Cytochrome P450 Inhibition Panel Test_Compound 5-(2,2-Dimethyl-propionylamino) -nicotinic acid Test_Compound->Receptor_Binding Test_Compound->Enzyme_Activity Test_Compound->Off_Target_Screening Test_Compound->CYP450_Inhibition

Caption: Experimental workflow for assessing cross-reactivity.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison of results, detailed methodologies for key experiments are provided below.

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor (e.g., GPR109A).

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing human GPR109A).

  • Radioligand with known high affinity for the target receptor (e.g., [³H]-Nicotinic Acid).

  • Test compound (this compound) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • Wash buffer (e.g., cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add the serially diluted test compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (DGAT2 Activity)

Objective: To determine the concentration of the test compound that inhibits 50% of the DGAT2 enzyme activity (IC50).

Materials:

  • Source of DGAT2 enzyme (e.g., microsomes from cells overexpressing human DGAT2).

  • Substrates: Diacylglycerol (DAG) and a labeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • Reaction termination solution (e.g., isopropanol:heptane:water).

  • Silica gel plates for thin-layer chromatography (TLC).

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid).

  • Phosphorimager or scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In reaction tubes, pre-incubate the DGAT2 enzyme preparation with the different concentrations of the test compound for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrates (DAG and [¹⁴C]oleoyl-CoA).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.

  • Stop the reaction by adding the termination solution.

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a silica gel TLC plate.

  • Develop the TLC plate using the appropriate solvent system to separate the product (radiolabeled triglycerides) from the unreacted substrate.

  • Visualize and quantify the amount of radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based cAMP Assay (for GPR109A Functional Activity)

Objective: To measure the functional effect of the test compound on GPR109A activation by quantifying the inhibition of cAMP production.

Materials:

  • A cell line stably expressing the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (this compound) at various concentrations.

  • Cell culture medium and assay buffer.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

  • Seed the GPR109A-expressing cells into a 96- or 384-well plate and culture overnight.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Remove the culture medium and add the diluted test compound to the cells.

  • Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate for another defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This guide provides a framework for evaluating the potential cross-reactivity of this compound. Based on its structural similarity to nicotinic acid, it is hypothesized to act as an agonist at the GPR109A receptor and an inhibitor of the DGAT2 enzyme. The provided comparative data for nicotinic acid and selective modulators highlight the importance of assessing off-target activities. Nicotinic acid, while effective, exhibits cross-reactivity with the related GPR109B receptor and several cytochrome P450 enzymes at higher concentrations. In contrast, compounds like GSK256073 and PF-06424439 have been developed for greater target selectivity, which may translate to an improved safety profile.

To definitively characterize the cross-reactivity of this compound, it is imperative to perform the detailed experimental protocols outlined in this guide. The resulting data will be crucial for a comprehensive assessment of its therapeutic potential and will inform further drug development efforts. Researchers and scientists are encouraged to utilize this comparative guide and the detailed methodologies to systematically evaluate the selectivity and potential off-target effects of this and other novel nicotinic acid derivatives.

References

Comparative Efficacy Analysis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid and Standard-of-Care Treatments for Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available efficacy data for the investigational compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. This guide provides a comparative framework based on the known therapeutic class of nicotinic acid derivatives and the established efficacy of current standard-of-care treatments for dyslipidemia. The information presented for this compound is hypothetical and intended for illustrative purposes within a research and development context.

Introduction

Dyslipidemia, characterized by abnormal levels of lipids such as low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) in the bloodstream, is a major risk factor for atherosclerotic cardiovascular disease (ASCVD). Current therapeutic strategies primarily focus on lowering LDL-C levels through various pharmacological interventions. Nicotinic acid (Niacin), a well-established lipid-modifying agent, and its derivatives have been a cornerstone of dyslipidemia management, primarily through their action on the G-protein coupled receptor 109A (GPR109A, also known as HCA2).

This guide provides a comparative overview of the potential efficacy of a novel investigational compound, this compound, against current standard-of-care treatments for dyslipidemia. Given the absence of specific data for this compound, its potential mechanism and efficacy are inferred from its structural similarity to nicotinic acid.

Quantitative Efficacy of Standard-of-Care Treatments

The following tables summarize the lipid-lowering efficacy of commonly prescribed treatments for dyslipidemia, based on data from extensive clinical trials.

Table 1: Efficacy of HMG-CoA Reductase Inhibitors (Statins)

DrugDaily Dose RangeMean LDL-C ReductionMean HDL-C IncreaseMean Triglyceride Reduction
Atorvastatin 10-80 mg35-61%5-8%20-25%
Rosuvastatin 5-40 mg39-63%7-13%22-34%
Simvastatin 20-40 mg28-35%~5%~15-20%
Pravastatin 20-40 mg25-28%~5%~15-20%
Lovastatin 20-40 mg25-31%~5%~10-15%

Table 2: Efficacy of Other Lipid-Lowering Agents

Drug ClassDrugMechanism of ActionMean LDL-C Reduction (Monotherapy)Mean LDL-C Reduction (in combination with Statin)
Cholesterol Absorption Inhibitor EzetimibeInhibits intestinal cholesterol absorption~18%Additional 15-25%
PCSK9 Inhibitors AlirocumabMonoclonal antibody against PCSK9~50-60%Additional 40-60%
EvolocumabMonoclonal antibody against PCSK9~50-60%Additional 40-60%
Nicotinic Acid Derivatives Niacin (Extended-Release)GPR109A Agonist~15-25%Additional 10-20%

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel lipid-lowering agents. Below are representative protocols for preclinical and clinical assessment.

Preclinical Efficacy Assessment in an Animal Model of Dyslipidemia

Objective: To evaluate the lipid-lowering efficacy of a test compound in a validated animal model.

Animal Model: Apolipoprotein E knockout (ApoE-/-) mice are a standard model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[1][2] Alternatively, LDL receptor knockout (LDLR-/-) mice on a high-fat diet are also widely used.[3][4]

Experimental Workflow:

G cluster_acclimatization Acclimatization & Baseline cluster_treatment Treatment Phase cluster_analysis Analysis acclimatize Acclimatize ApoE-/- mice (1 week) baseline Baseline blood collection (tail vein) for lipid profile acclimatize->baseline randomize Randomize mice into treatment groups (n=8-10 per group) baseline->randomize vehicle Vehicle Control (e.g., 0.5% carboxymethylcellulose) randomize->vehicle Daily oral gavage for 8-12 weeks test_compound Test Compound (e.g., this compound) at various doses randomize->test_compound Daily oral gavage for 8-12 weeks statin Positive Control (e.g., Atorvastatin) randomize->statin Daily oral gavage for 8-12 weeks blood_collection Weekly/Bi-weekly blood collection for lipid analysis vehicle->blood_collection test_compound->blood_collection statin->blood_collection final_collection Terminal blood collection and tissue harvesting (aorta, liver) blood_collection->final_collection lipid_analysis Measure Total Cholesterol, LDL-C, HDL-C, Triglycerides final_collection->lipid_analysis lesion_analysis Quantify atherosclerotic lesion area in the aorta (Oil Red O staining) final_collection->lesion_analysis gene_expression Analyze gene expression in the liver (e.g., HMGCR, SREBP-2) final_collection->gene_expression

Caption: Preclinical workflow for evaluating a novel lipid-lowering agent.

Procedure:

  • Animal Husbandry: Male ApoE-/- mice (8-10 weeks old) are housed in a temperature- and light-controlled environment with ad libitum access to a standard chow or a high-fat diet.

  • Grouping and Dosing: After a one-week acclimatization period, mice are randomly assigned to treatment groups: vehicle control, positive control (e.g., atorvastatin 10 mg/kg/day), and the test compound at three different dose levels. Treatments are administered daily via oral gavage for 8-12 weeks.

  • Blood Sampling and Lipid Analysis: Blood samples are collected from the tail vein at baseline and at regular intervals throughout the study. Plasma is separated, and total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic colorimetric assays.

  • Atherosclerotic Lesion Analysis: At the end of the treatment period, mice are euthanized, and the aortas are excised. The aortas are stained with Oil Red O to visualize lipid-rich atherosclerotic plaques, and the lesion area is quantified using image analysis software.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to determine the significance of differences between treatment groups.

Phase III Clinical Trial Protocol for a Novel Lipid-Lowering Drug

Objective: To evaluate the efficacy and safety of a novel lipid-lowering agent in patients with primary hypercholesterolemia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5][6][7]

Study Population: Adult male and female patients (18-75 years) with primary hypercholesterolemia, defined as LDL-C levels ≥ 130 mg/dL and < 190 mg/dL, and triglycerides < 400 mg/dL, after a 4-week washout period of any previous lipid-lowering medication and a 4-week dietary stabilization period.

Experimental Workflow:

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis screening Screening Visit: Informed Consent, Medical History, Physical Exam, Lab Tests washout 4-Week Washout of Lipid-Lowering Drugs screening->washout diet 4-Week Dietary Stabilization (NCEP Step 1 Diet) washout->diet eligibility Eligibility Assessment (LDL-C levels) diet->eligibility randomization Randomization (1:1:1:1) eligibility->randomization placebo Placebo randomization->placebo 12-Week Double-Blind Treatment Period low_dose Test Compound (Low Dose) randomization->low_dose 12-Week Double-Blind Treatment Period mid_dose Test Compound (Mid Dose) randomization->mid_dose 12-Week Double-Blind Treatment Period high_dose Test Compound (High Dose) randomization->high_dose 12-Week Double-Blind Treatment Period visits Follow-up Visits (Weeks 4, 8, 12) placebo->visits low_dose->visits mid_dose->visits high_dose->visits lipid_panel Fasting Lipid Panel at each visit visits->lipid_panel safety_labs Safety Labs (Liver function, CK) visits->safety_labs adverse_events Adverse Event Monitoring visits->adverse_events primary_endpoint Primary Endpoint Analysis: Percent change in LDL-C from baseline to Week 12 lipid_panel->primary_endpoint safety_labs->primary_endpoint adverse_events->primary_endpoint secondary_endpoints Secondary Endpoint Analysis: Changes in other lipids, achievement of LDL-C goals primary_endpoint->secondary_endpoints

Caption: Phase III clinical trial workflow for a novel dyslipidemia drug.

Procedure:

  • Screening and Baseline: Eligible patients who provide informed consent undergo a screening evaluation. After the washout and dietary stabilization periods, baseline fasting lipid profiles are obtained.

  • Randomization and Treatment: Patients are randomized to receive either placebo or the test compound at one of three dose levels, administered orally once daily for 12 weeks.

  • Efficacy and Safety Assessments: Fasting lipid profiles are assessed at weeks 4, 8, and 12. Safety is monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests (including liver function tests and creatine kinase) at each visit.

  • Endpoints:

    • Primary Efficacy Endpoint: The percent change in LDL-C from baseline to week 12.

    • Secondary Efficacy Endpoints: Percent changes in total cholesterol, HDL-C, triglycerides, and apolipoprotein B; the proportion of patients achieving their NCEP ATP III LDL-C goal.

  • Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat population using an analysis of covariance (ANCOVA) model, with treatment as a factor and baseline LDL-C as a covariate.

Signaling Pathways and Mechanisms

The following diagrams illustrate the established mechanism of action for nicotinic acid and the potential pathway for this compound, as well as the mechanism of statins for comparison.

G cluster_niacin Nicotinic Acid Pathway Niacin Nicotinic Acid / this compound GPR109A GPR109A (HCA2) Receptor on Adipocyte Niacin->GPR109A Gi Inhibitory G-protein (Gi) GPR109A->Gi AC Adenylyl Cyclase Gi->AC inhibition cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL ↓ activation Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids to Liver Lipolysis->FFA TG_synthesis ↓ Hepatic Triglyceride Synthesis FFA->TG_synthesis VLDL ↓ VLDL Secretion TG_synthesis->VLDL LDL ↓ LDL Levels VLDL->LDL

Caption: Hypothetical signaling pathway for this compound.

G cluster_statin Statin Mechanism of Action Statins Statins (e.g., Atorvastatin) HMGCR HMG-CoA Reductase Statins->HMGCR inhibition Mevalonate Mevalonate Pathway HMGCR->Mevalonate Cholesterol_syn ↓ Hepatic Cholesterol Synthesis Mevalonate->Cholesterol_syn SREBP2 ↑ SREBP-2 Activation Cholesterol_syn->SREBP2 LDLR_gene ↑ LDL Receptor Gene Transcription SREBP2->LDLR_gene LDLR ↑ LDL Receptor Expression on Hepatocyte Surface LDLR_gene->LDLR LDL_clearance ↑ LDL-C Clearance from Blood LDLR->LDL_clearance LDL_levels ↓ Plasma LDL-C Levels LDL_clearance->LDL_levels

Caption: Mechanism of action for HMG-CoA reductase inhibitors (statins).

Conclusion

While this compound remains an investigational compound with no public efficacy data, its structural similarity to nicotinic acid suggests it may act as a GPR109A agonist for the treatment of dyslipidemia. The established efficacy of standard-of-care treatments, particularly statins, ezetimibe, and PCSK9 inhibitors, sets a high benchmark for any new therapeutic agent. The provided experimental protocols offer a framework for the systematic evaluation of such novel compounds. Further preclinical and clinical studies are necessary to elucidate the precise mechanism of action, efficacy, and safety profile of this compound and to determine its potential role in the management of dyslipidemia.

References

Benchmarking 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis Against Commercial Standards for GPR109A Receptor Agonism and Downstream Lipid Modulation

In the landscape of dyslipidemia and cardiovascular disease research, the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), remains a compelling therapeutic target. Activation of this receptor by agonists like nicotinic acid (Niacin) leads to a desirable modulation of lipid profiles, including a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. This guide provides a comparative benchmark of the novel compound "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" against the established commercial compounds, Nicotinic Acid and Acipimox.

This document outlines key in vitro assays to characterize the potency and efficacy of these compounds, offering detailed experimental protocols and data presentation formats to aid researchers in their evaluation. The structural similarity of this compound to known GPR109A agonists suggests a comparable mechanism of action, which forms the basis for the proposed experimental comparisons.

Comparative Performance Metrics

The following tables summarize the expected quantitative data from the proposed experimental protocols. The values for this compound are hypothetical and serve as a template for recording experimental findings.

Table 1: GPR109A Receptor Activation and Downstream Signaling

CompoundGPR109A Binding Affinity (Ki, nM)EC50 for cAMP Inhibition (nM)
This compoundData to be determinedData to be determined
Nicotinic Acid~1,000~300
Acipimox~800~200

Table 2: Functional Cellular Assays

CompoundIC50 for Lipolysis Inhibition (nM)IC50 for DGAT2 Inhibition (µM)HDL-Cholesterol Uptake (% increase)
This compoundData to be determinedData to be determinedData to be determined
Nicotinic Acid~500>100~20%
Acipimox~300Not reportedNot reported

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes Agonist Agonist (e.g., Nicotinic Acid) Agonist->GPR109A Binds

Caption: GPR109A signaling cascade upon agonist binding.

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis c1 Seed CHO-K1 cells expressing human GPR109A c2 Incubate overnight c1->c2 t1 Prepare serial dilutions of test compounds t2 Add compounds to cells t1->t2 t3 Add forskolin to stimulate adenylyl cyclase t2->t3 d1 Lyse cells d2 Add cAMP detection reagents (e.g., HTRF) d1->d2 d3 Measure signal d2->d3 a1 Calculate cAMP concentration a2 Determine EC50 values a1->a2

Caption: Workflow for the GPR109A cAMP inhibition assay.

cluster_prep Adipocyte Culture cluster_treatment Lipolysis Induction & Inhibition cluster_assay Glycerol Measurement cluster_analysis Data Analysis p1 Culture and differentiate 3T3-L1 preadipocytes t1 Pre-incubate mature adipocytes with test compounds t2 Stimulate lipolysis with isoproterenol t1->t2 a1 Collect culture medium a2 Measure glycerol release (colorimetric assay) a1->a2 an1 Quantify glycerol concentration an2 Calculate IC50 for lipolysis inhibition an1->an2

Caption: Experimental workflow for the in vitro lipolysis assay.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

GPR109A (HCA2) Receptor Activation Assay (cAMP Inhibition)

Objective: To determine the potency of the test compounds in activating the GPR109A receptor, measured by the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Methodology:

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (e.g., from Eurofins DiscoverX, cAMP Hunter™ Human GPR109A Gi Cell-Based Assay Kit).[1]

  • Cell Seeding: Seed cells in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of "this compound," Nicotinic Acid, and Acipimox.

  • Treatment: Add the compound dilutions to the cells and incubate. Subsequently, add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Detection: Lyse the cells and add cAMP detection reagents. Commercially available kits, such as HTRF (Cisbio) or AlphaScreen (PerkinElmer), can be used for detection.[2][3] These assays are based on the competition between cellular cAMP and a labeled cAMP conjugate for binding to a specific antibody.[3]

  • Data Analysis: Measure the signal using a plate reader compatible with the detection technology. Calculate the intracellular cAMP concentration for each compound concentration and determine the EC50 value (the concentration of agonist that gives half-maximal response) for cAMP inhibition.

In Vitro Lipolysis Assay in Adipocytes

Objective: To assess the functional consequence of GPR109A activation by measuring the inhibition of stimulated lipolysis in mature adipocytes.

Methodology:

  • Cell Line: 3T3-L1 preadipocytes, differentiated into mature adipocytes.

  • Compound Incubation: Pre-incubate the mature adipocytes with varying concentrations of the test compounds.

  • Lipolysis Stimulation: Induce lipolysis by adding a β-adrenergic agonist, such as isoproterenol, to the culture medium.

  • Sample Collection: After a defined incubation period, collect the culture medium.

  • Glycerol Measurement: Quantify the amount of glycerol released into the medium as an indicator of lipolysis. This is typically done using a colorimetric assay where glycerol is enzymatically converted to a product that can be measured spectrophotometrically.[4]

  • Data Analysis: Determine the concentration of glycerol for each treatment condition. Calculate the half-maximal inhibitory concentration (IC50) for each compound's ability to inhibit isoproterenol-stimulated lipolysis.

Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition Assay

Objective: To evaluate the direct inhibitory effect of the compounds on DGAT2, a key enzyme in triglyceride synthesis.[5][6]

Methodology:

  • Enzyme Source: Microsomes from cells overexpressing human DGAT2.

  • Substrates: Radiolabeled or fluorescently tagged acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol.

  • Reaction: Incubate the enzyme, substrates, and various concentrations of the test compounds.

  • Detection: The formation of triglycerides can be quantified using methods like liquid chromatography-mass spectrometry (LC/MS) to directly measure the enzymatic product.[7][8]

  • Data Analysis: Determine the rate of triglyceride formation for each compound concentration and calculate the IC50 value for DGAT2 inhibition.

HDL-Cholesterol Uptake Assay in Hepatocytes

Objective: To determine if the test compounds can modulate the uptake of HDL-cholesterol by liver cells.

Methodology:

  • Cell Line: Human hepatocyte cell line, such as HepG2.

  • HDL Labeling: Utilize fluorescently labeled HDL (e.g., DiI-HDL).

  • Cell Treatment: Treat HepG2 cells with the test compounds for a specified period (e.g., 24 hours).[9]

  • HDL Incubation: After treatment, wash the cells and incubate them with DiI-HDL for a few hours.[9]

  • Quantification: Following incubation, wash the cells to remove unbound DiI-HDL. Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader to quantify the amount of HDL uptake.

  • Data Analysis: Compare the fluorescence intensity in compound-treated cells to that of untreated control cells to determine the percentage change in HDL uptake.

References

Orthogonal Validation of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of the biological activity of the novel compound "5-(2,2-Dimethyl-propionylamino)-nicotinic acid." By comparing its performance against established alternatives and employing a multi-assay approach, researchers can build a robust data package to confidently assess its potency, selectivity, and cellular effects. This document details key experimental protocols, presents comparative data in a clear, tabular format, and includes visual diagrams of signaling pathways and experimental workflows to support experimental design and data interpretation.

The primary hypothesized activity of this compound, a derivative of nicotinic acid, is its function as an agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2).[1] GPR109A is a key therapeutic target for dyslipidemia and various inflammatory conditions.[1] Its activation by agonists like nicotinic acid leads to a decrease in intracellular cyclic AMP (cAMP) levels and can also trigger β-arrestin-mediated signaling pathways.[1]

This guide will compare the activity of "this compound" (referred to as "Test Compound") with the following:

  • Nicotinic Acid: The endogenous and well-characterized agonist for GPR109A.[1][2][3]

  • Acifran: A potent synthetic agonist for GPR109A.[1]

  • Nicotinamide: A structurally related inactive compound that serves as a negative control.[4][5]

Quantitative Data Summary

The following tables summarize the fictitious quantitative data from a series of orthogonal validation assays designed to characterize the activity of the Test Compound on GPR109A.

Table 1: In Vitro GPR109A Receptor Binding Affinity

CompoundAssay TypeParameterValue (nM)
Test Compound Surface Plasmon Resonance (SPR)KD120
Nicotinic AcidSurface Plasmon Resonance (SPR)KD850
AcifranSurface Plasmon Resonance (SPR)KD50
NicotinamideSurface Plasmon Resonance (SPR)KD>100,000

Table 2: GPR109A-Mediated cAMP Inhibition

CompoundAssay TypeParameterValue (EC50, nM)
Test Compound HTRF cAMP AssayEC50250
Nicotinic AcidHTRF cAMP AssayEC501,500
AcifranHTRF cAMP AssayEC5080
NicotinamideHTRF cAMP AssayEC50No activity

Table 3: GPR109A-Mediated β-Arrestin Recruitment

CompoundAssay TypeParameterValue (EC50, nM)
Test Compound BRET AssayEC50450
Nicotinic AcidBRET AssayEC502,200
AcifranBRET AssayEC50150
NicotinamideBRET AssayEC50No activity

Signaling Pathway and Experimental Workflows

To further clarify the mechanisms and experimental setups, the following diagrams illustrate the GPR109A signaling pathway and the workflows for the key orthogonal assays.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gi-mediated Pathway cluster_barrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates b_Arrestin β-Arrestin GPR109A->b_Arrestin Recruits Agonist Agonist (e.g., Test Compound) Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Effects_Gi Downstream Cellular Effects PKA->Cellular_Effects_Gi Internalization Receptor Internalization b_Arrestin->Internalization Signaling_ERK Downstream Signaling (e.g., ERK) b_Arrestin->Signaling_ERK

GPR109A Signaling Pathway

Orthogonal_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_selectivity Selectivity Profiling SPR Surface Plasmon Resonance (SPR) (Binding Affinity - KD) cAMP_Assay cAMP Assay (HTRF) (Functional Activity - EC50) SPR->cAMP_Assay Confirms Target Engagement bArrestin_Assay β-Arrestin Recruitment Assay (BRET) (Signal Transduction - EC50) cAMP_Assay->bArrestin_Assay Orthogonal Functional Readout Selectivity_Screen Off-Target Screening (e.g., GPCR Panel) bArrestin_Assay->Selectivity_Screen Assess Specificity

Orthogonal Validation Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the direct binding affinity (KD) of the test compounds to purified GPR109A.

  • Materials:

    • Recombinant, purified human GPR109A protein.

    • SPR instrument and sensor chips (e.g., CM5).

    • Test Compound, Nicotinic Acid, Acifran, Nicotinamide.

    • Running buffer (e.g., HBS-P+).

  • Protocol:

    • Immobilize the purified GPR109A protein onto the surface of a sensor chip according to the manufacturer's instructions.

    • Prepare a series of dilutions for each test compound in the running buffer.

    • Inject the compound dilutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time to generate association and dissociation curves.

    • Regenerate the sensor chip surface between each compound injection.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (KD).

HTRF cAMP Assay for Functional Activity
  • Objective: To measure the ability of the test compounds to inhibit adenylyl cyclase and reduce intracellular cAMP levels in a cell-based assay.

  • Materials:

    • CHO-K1 cells stably expressing human GPR109A.

    • HTRF cAMP assay kit.

    • Forskolin.

    • Test Compound, Nicotinic Acid, Acifran, Nicotinamide.

    • 384-well assay plates.

  • Protocol:

    • Seed the GPR109A-expressing CHO-K1 cells into 384-well plates and incubate overnight.

    • Prepare serial dilutions of the test compounds.

    • Add the compound dilutions to the cells and incubate for a specified time.

    • Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Lyse the cells and add the HTRF cAMP detection reagents according to the kit manufacturer's protocol.

    • Incubate to allow for the detection reaction to occur.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic equation.

BRET Assay for β-Arrestin Recruitment
  • Objective: To quantify the recruitment of β-arrestin to GPR109A upon agonist stimulation.

  • Materials:

    • HEK293 cells co-expressing GPR109A fused to a bioluminescent donor (e.g., NanoLuc) and β-arrestin fused to a fluorescent acceptor (e.g., Venus).

    • NanoLuc substrate.

    • Test Compound, Nicotinic Acid, Acifran, Nicotinamide.

    • 96-well assay plates.

  • Protocol:

    • Plate the engineered HEK293 cells in 96-well plates and allow them to attach.

    • Prepare serial dilutions of the test compounds.

    • Add the compound dilutions to the cells.

    • Add the NanoLuc substrate and incubate.

    • Measure both the donor and acceptor emission signals using a BRET-compatible plate reader.

    • Calculate the BRET ratio and plot it against the compound concentration.

    • Fit the data to determine the EC50 value, representing the concentration of the compound that promotes 50% of the maximal β-arrestin recruitment.

By employing this suite of orthogonal assays, researchers can build a robust data package to confirm the specific activity of "this compound," enabling its confident use in exploring the biological functions of GPR109A. The principles of orthogonal validation, which involve using multiple, independent methods to assess a compound's activity, are crucial for ensuring the reliability and reproducibility of research findings in drug discovery and development.[6][7][8][9]

References

A Comparative Guide to Nicotinamide and the Uncharacterized Compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-established biological compound nicotinamide and the novel research chemical 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. Due to the absence of published biological data for this compound, this document will first summarize the known biological profile of nicotinamide, supported by experimental data and protocols. Subsequently, it will propose a comprehensive experimental framework to characterize this compound and enable a direct comparison with nicotinamide.

Section 1: Nicotinamide - A Well-Characterized Biological Modulator

Nicotinamide (NAM) is the amide form of vitamin B3 and a fundamental molecule in cellular metabolism. It serves as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is critical for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] NAM itself is also an active biological agent, known to inhibit several key enzyme families.

Key Biological Activities of Nicotinamide

Nicotinamide's primary roles in the cell are linked to its function as an NAD+ precursor and as a direct inhibitor of NAD+-consuming enzymes.[2]

  • Enzyme Inhibition: Nicotinamide is a well-documented inhibitor of sirtuins (a class of NAD+-dependent deacetylases) and poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair and genomic stability.[3][4]

  • Kinase Inhibition: Recent studies have shown that nicotinamide can also act as an inhibitor of multiple kinases, including Rho-associated coiled-coil containing protein kinase (ROCK).[1]

  • Mitochondrial Function: By influencing NAD+ levels, nicotinamide plays a role in maintaining mitochondrial health and functionality.[5]

  • Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties, partly through the inhibition of nuclear factor-kappa B (NF-κB).[6]

Signaling Pathways Involving Nicotinamide

Nicotinamide is a central node in cellular metabolism, primarily through the NAD+ salvage pathway. This pathway recycles nicotinamide back into NAD+, which is then utilized by various enzymes that regulate critical cellular functions.

Nicotinamide_Pathway cluster_salvage NAD+ Salvage Pathway cluster_consumers NAD+ Consuming Enzymes NAMPT NAMPT NAM->NAMPT Sirtuins Sirtuins PARPs PARPs NMN NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NAD->Sirtuins Inhibition NAD->PARPs Inhibition CD38 CD38/Glycohydrolases NAD->CD38 NAMPT->NMN NMNAT->NAD Deacetylation Protein Deacetylation, Gene Silencing, Metabolism Sirtuins->Deacetylation Regulates DNA_Repair DNA Repair, Genomic Stability PARPs->DNA_Repair Regulates

Caption: Nicotinamide's role in the NAD+ salvage pathway and its inhibitory feedback on NAD+-consuming enzymes.
Quantitative Data for Nicotinamide in Biological Assays

The following table summarizes key quantitative data for nicotinamide from various biological assays.

Assay TypeTargetCell Line / SystemIC50 / KiReference
PARP InhibitionPARP-1Cell-free recombinant~500 µM[7]
Sirtuin InhibitionSIRT1Cell-free recombinantSubstrate-dependent[8]
Kinase InhibitionROCKIn vitro kinase screen>1 mM[1]
N'-Nicotinamide Methyltransferase (NNMT) InhibitionNNMTCell-free recombinantNot a direct inhibitor[9][10]

Section 2: this compound - An Uncharacterized Compound

A thorough search of scientific literature and patent databases did not yield any published biological data for this compound. It is classified as a research chemical, and its biological effects have not been publicly documented.

Structurally, it is a derivative of nicotinic acid, featuring a bulky pivaloyl-amino group at the 5-position. This modification could significantly alter its chemical properties and biological activity compared to nicotinamide or nicotinic acid. The bulky, lipophilic side chain may affect its cell permeability, solubility, and interaction with enzyme binding pockets.

Section 3: Proposed Experimental Framework for Comparison

To characterize this compound and compare it to nicotinamide, a tiered screening approach is proposed. This framework will assess its effects on the key pathways modulated by nicotinamide.

Experimental_Workflow cluster_tier1 Tier 1: Primary Screening (In Vitro) cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: Mechanism of Action PARP_Assay PARP-1 Inhibition Assay (Fluorometric) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) PARP_Assay->Cell_Viability SIRT1_Assay SIRT1 Inhibition Assay (Fluorometric) SIRT1_Assay->Cell_Viability Kinase_Panel Kinase Panel Screening (e.g., ROCK, Casein Kinase 1) Kinase_Panel->Cell_Viability NAD_Levels Intracellular NAD+/NADH Measurement Cell_Viability->NAD_Levels Mito_Stress Mitochondrial Respiration Assay (Seahorse XF) NAD_Levels->Mito_Stress Western_Blot Western Blot for Acetylation Marks (e.g., Ac-p53) Mito_Stress->Western_Blot Gene_Expression Gene Expression Analysis (qPCR for inflammatory markers) Western_Blot->Gene_Expression Compound_Prep Prepare Serial Dilutions of Nicotinamide & Test Compound Compound_Prep->PARP_Assay Compound_Prep->SIRT1_Assay Compound_Prep->Kinase_Panel

Caption: Proposed experimental workflow for characterizing and comparing the two compounds.
Experimental Protocols

The following are detailed protocols for key proposed experiments.

Protocol 1: PARP-1 Inhibition Assay (Fluorometric, Cell-Free)

  • Objective: To determine the IC50 value of this compound for PARP-1 activity and compare it to nicotinamide.

  • Principle: This assay measures the nicotinamide generated upon the cleavage of NAD+ by PARP-1 during the poly-ADP-ribosylation of a histone substrate. The nicotinamide is then converted to ammonia, which is detected by a fluorescent probe.

  • Procedure:

    • Compound Preparation: Prepare 10-fold serial dilutions of both the test compound and nicotinamide (as a control inhibitor) in PARP assay buffer. A typical starting concentration might be 10 mM.

    • Reaction Setup: In a 96-well black plate, add recombinant human PARP-1 enzyme, activated DNA, and the test compound or control at various concentrations.

    • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

    • Reaction Initiation: Add β-NAD+ to each well to start the PARP reaction. Incubate at 25°C for 60 minutes.

    • Signal Development: Add the nicotinamidase and a fluorescent developer solution according to the kit manufacturer's instructions (e.g., Sigma-Aldrich Cat. # 17-10149). This will stop the PARP reaction and initiate the development of the fluorescent signal.

    • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percentage of inhibition for each concentration compared to a vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[2]

Protocol 2: SIRT1 Deacetylase Activity Assay (Fluorometric, Cell-Free)

  • Objective: To determine if this compound inhibits SIRT1 activity.

  • Principle: This assay uses a fluorogenic acetylated peptide substrate. When deacetylated by SIRT1, the substrate can be cleaved by a developing enzyme to release a fluorescent group.[3]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound and nicotinamide in the assay buffer.

    • Reaction Setup: In a 96-well black microplate, add recombinant human SIRT1 enzyme, NAD+, and the test compound or control.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

    • Reaction Initiation: Add the fluorogenic SIRT1 substrate (e.g., a p53-based peptide) to each well.

    • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

    • Signal Development: Add the developing solution to stop the reaction and generate the fluorescent signal. Incubate at 37°C for 30 minutes.

    • Fluorescence Measurement: Read fluorescence intensity with a microplate reader.

    • Data Analysis: Calculate percent inhibition relative to the vehicle control and determine the IC50 value as described for the PARP-1 assay.

Protocol 3: Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

  • Objective: To evaluate the effect of the compounds on mitochondrial function in live cells.

  • Principle: This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time. Sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) are used to dissect different parameters of mitochondrial function.[11][12]

  • Procedure:

    • Cell Seeding: Seed a relevant cell line (e.g., HEK293, HepG2) in a Seahorse XF cell culture microplate and allow cells to adhere overnight.

    • Compound Treatment: Replace the culture medium with Seahorse XF assay medium containing the test compound or nicotinamide at various concentrations. Incubate for a predetermined time (e.g., 1 to 24 hours).

    • Assay Execution: Load the cell plate into a Seahorse XF Analyzer. The instrument will measure baseline OCR and then sequentially inject:

      • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

      • FCCP: An uncoupling agent that collapses the proton gradient, to measure maximal respiration.

      • Rotenone & Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Data Analysis: The Seahorse software calculates key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare these parameters between treated and untreated cells. Data should be normalized to cell number or protein concentration.[13]

Section 4: Conclusion and Future Directions

Nicotinamide is a cornerstone of cellular metabolism with well-defined roles as an NAD+ precursor and an inhibitor of key enzymes like PARPs and sirtuins. In contrast, this compound represents a novel chemical entity with unknown biological properties. The bulky side-chain modification presents an intriguing structural change that warrants a thorough investigation.

The proposed experimental framework provides a clear path for the initial characterization of this novel compound. By systematically evaluating its effects in enzymatic and cell-based assays, researchers can determine if it shares the inhibitory profile of nicotinamide, possesses novel activities, or is biologically inert in these contexts. The results of these assays will be critical for any future drug development efforts involving this or structurally related compounds.

References

Safety Operating Guide

Proper Disposal of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-(2,2-Dimethyl-propionylamino)-nicotinic acid as a hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical disposal and information available for the parent compound, nicotinic acid. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.

Hazard Assessment and Classification

Based on the available data for nicotinic acid, it is prudent to handle this compound with care. Nicotinic acid is known to cause serious eye irritation and is harmful to aquatic life. Therefore, this derivative should be managed as a chemical that requires disposal through an approved hazardous waste facility.

Key Hazard Information for Nicotinic Acid (Parent Compound):

Hazard StatementClassificationPrecautionary Measures
Causes serious eye irritationEye Irritant Category 2AWear eye and face protection. If in eyes, rinse cautiously with water for several minutes.
Harmful to aquatic lifeAcute Aquatic Hazard Category 3Avoid release to the environment.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in the regular trash[1][2][3].

  • Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container[1]. The container should be in good condition with no leaks or cracks[1].

  • Ensure that incompatible wastes are not mixed in the same container to prevent dangerous chemical reactions[4].

3. Labeling of Waste Containers:

  • Clearly label the hazardous waste container with the words "Hazardous Waste"[1].

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas[1].

  • Indicate the approximate quantity of the waste and the date of accumulation.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory[5].

  • The storage area should be away from general laboratory traffic and incompatible materials.

5. Disposal of Contaminated Materials:

  • Any materials, such as gloves, weighing paper, or pipette tips, that are contaminated with this compound should be disposed of as hazardous waste in the same container as the chemical itself or in a designated solid chemical waste container[1].

  • For contaminated labware or glassware, it should be packaged in an appropriate container and labeled as "Hazardous Waste," listing the contaminating chemical[1].

6. Disposal of Empty Containers:

  • If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent[1].

  • The rinsate from this cleaning process must be collected and treated as hazardous waste[1]. After triple-rinsing, the container may be disposed of in the regular trash, but it is best practice to reuse the container for compatible waste collection after relabeling it appropriately[1].

7. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste[6].

  • Follow all institutional procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary procedural steps to ensure the safe and compliant disposal of this compound. By adhering to these protocols, researchers and laboratory professionals can minimize risks and contribute to a safer working environment.

References

Essential Safety and Operational Guide for Handling 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. The information is compiled to ensure the safety of laboratory personnel and to provide clear, procedural guidance for operational and disposal activities.

While a specific Safety Data Sheet (SDS) for this compound was not located, the compound is classified as an irritant[1]. The following recommendations are based on this classification and safety data from structurally similar compounds, such as nicotinic acid and its derivatives, which are known to cause serious eye irritation[2][3][4].

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazard associated with compounds in this chemical class is irritation, particularly to the eyes[2][3][4]. Therefore, appropriate PPE is mandatory to prevent exposure.

Summary of Hazard Classifications for Related Compounds:

Hazard ClassificationCategoryHazard Statement
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[2][3][4]
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5]
Hazardous to the Aquatic Environment, Acute Hazard3H402: Harmful to aquatic life

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.To prevent contact with eyes, as the primary hazard is serious eye irritation[2][3][6].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Gloves must be inspected before use and disposed of properly after handling.
Body Protection A standard laboratory coat.To prevent skin contact[2].
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced[7].To protect against respiratory irritation from dust or aerosols[5].

Operational and Handling Procedures

Adherence to proper handling protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood[2][3].

  • Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Dispensing: Avoid generating dust when weighing or transferring the solid material[3].

  • Hygiene: Wash hands thoroughly after handling the substance[2]. Do not eat, drink, or smoke in the work area.

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place[5][7].

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste material in a clearly labeled, suitable, and closed container[7]. Do not mix with other waste.

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal[7].

  • Decontamination: Clean the affected area thoroughly.

  • Final Disposal: Dispose of the chemical waste and any contaminated materials through a licensed waste disposal company in accordance with local, state, and federal regulations[5]. Avoid release to the environment.

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the logical workflow for handling this chemical and the decision-making process for selecting appropriate safety measures.

A Start: Receive Chemical B Review Safety Data (SDS or equivalent) A->B C Identify Hazards (Irritant) B->C D Select Appropriate PPE C->D E Handle in Ventilated Area D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I End H->I

Caption: Experimental workflow for handling this compound.

A Potential for Eye Exposure? B Wear Safety Goggles / Face Shield A->B Yes C Potential for Skin Contact? A->C No B->C D Wear Lab Coat & Gloves C->D Yes E Potential for Inhalation of Dust? C->E No D->E F Use Fume Hood or Wear Respirator E->F Yes G Proceed with Handling E->G No F->G

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.